molecular formula C11H15NO2 B1418133 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime CAS No. 50849-50-8

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

Cat. No.: B1418133
CAS No.: 50849-50-8
M. Wt: 193.24 g/mol
InChI Key: JPVAJIHITBSSAM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-2-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVAJIHITBSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231054
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50849-50-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50849-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-Butylsalicylaldoxime: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of 5-tert-butylsalicylaldoxime, a substituted aromatic oxime of significant interest in hydrometallurgy and synthetic chemistry. We will dissect its molecular structure, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis. The narrative emphasizes the mechanistic causality behind experimental choices, offering researchers and drug development professionals critical insights into its function as a potent chelating agent and a versatile synthetic intermediate. The strategic role of the tert-butyl moiety in modulating molecular properties is also discussed, grounding the compound's utility in the broader context of applied chemistry.

Molecular Profile and Physicochemical Properties

Introduction to Salicylaldoximes

Salicylaldoxime and its derivatives are a class of organic compounds that have long been recognized for their potent metal-chelating capabilities.[1][2] Characterized by a phenolic hydroxyl (-OH) group and an oxime (-CH=NOH) group positioned ortho to each other on a benzene ring, these molecules function as bidentate ligands.[2] This specific arrangement allows them to form stable, five-membered chelate rings with various metal ions, a property that is the cornerstone of their application in analytical chemistry and industrial solvent extraction.[2][3] The addition of alkyl groups, such as the tert-butyl group, to the aromatic ring modifies the molecule's steric and electronic properties, enhancing its solubility in organic solvents and its selectivity in metal extraction processes.[4]

Molecular Structure of 5-tert-Butylsalicylaldoxime

The molecular structure of 5-tert-butylsalicylaldoxime is derived from salicylaldehyde. It features a hydroxyl group at position 2 and an aldoxime group at position 1 of the benzene ring. A bulky tert-butyl group is substituted at position 5. This substitution pattern is critical; the tert-butyl group provides significant steric bulk and increases the lipophilicity of the molecule, which is a key factor in its efficacy as a solvent extractant.

The conversion of the aldehyde precursor to the final oxime product involves the reaction of the carbonyl group with hydroxylamine, replacing the C=O double bond with a C=NOH group. This transformation is fundamental to imbuing the molecule with its characteristic chelating ability, as both the phenolic oxygen and the oxime nitrogen participate in coordinating to a metal ion.[2]

Physicochemical Data Summary

The quantitative properties of 5-tert-butylsalicylaldoxime and its immediate precursor are summarized below. Understanding these parameters is essential for designing experimental conditions, from synthesis to application.

Property5-tert-Butyl-2-hydroxybenzaldehyde (Precursor)5-tert-Butylsalicylaldoxime (Product)
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₅NO₂
Molecular Weight 178.23 g/mol [5][6]193.25 g/mol
CAS Number 2725-53-3[7]Not explicitly available; synthesized from precursor.
Appearance Colorless to yellow liquidWhite powder/solid[8]
Boiling Point 251-252 °C @ 729 mmHg (lit.)N/A (Decomposes)
Density 1.039 g/mL @ 25 °C (lit.)N/A

Synthesis and Mechanistic Insights

The synthesis of 5-tert-butylsalicylaldoxime is efficiently achieved through a one-pot methodology starting from commercially available p-tert-butylphenol. This process involves an initial formylation followed by oximation.

Overview of the Synthetic Strategy

The synthetic pathway leverages the electronic properties of the phenolic starting material to direct the regioselective installation of a formyl group (-CHO) ortho to the hydroxyl group. This is followed by a standard condensation reaction with hydroxylamine to form the oxime. A robust method, adapted from established procedures for alkylated salicylaldehydes, utilizes magnesium for the activation of the phenol, paraformaldehyde as the formylating agent, and hydroxylamine hydrochloride for the final oximation step.[8][9]

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials:

  • p-tert-Butylphenol

  • Magnesium turnings

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Paraformaldehyde

  • Hydroxylamine hydrochloride

  • Hydrochloric acid (HCl)

  • Petroleum ether

Procedure:

  • Phenoxide Formation (Activation):

    • In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine anhydrous methanol and toluene.

    • Heat the solvent mixture to reflux.

    • Scientist's Insight: The use of a mixed solvent system is strategic. Methanol is required to dissolve the magnesium and form magnesium methoxide, the active base, while toluene allows for azeotropic removal of water and reaching higher temperatures required for the subsequent formylation step.

    • Add magnesium turnings portion-wise. The reaction is complete when all the magnesium has dissolved, forming magnesium methoxide.

    • Add p-tert-butylphenol to the solution and continue to reflux for approximately 90 minutes.[8] This step generates the magnesium p-tert-butylphenoxide in situ. The phenoxide is a significantly more potent nucleophile than the neutral phenol, which is critical for the subsequent C-C bond formation.

  • Ortho-Formylation (Duff Reaction Variant):

    • Slowly distill off the methanol-toluene azeotrope to remove methanol, which can interfere with the formylation. Periodically add fresh toluene to maintain the reaction volume.[8]

    • Add paraformaldehyde to the reaction mixture. Paraformaldehyde serves as an anhydrous source of formaldehyde.

    • Increase the temperature to 100-110 °C and maintain for approximately 2 hours.[8] The electrophilic formaldehyde reacts with the activated aromatic ring, preferentially at the ortho position due to coordination with the magnesium ion.

  • Oximation:

    • After the formylation is complete, cool the reaction mixture to 45-47 °C.[9]

    • Slowly add a pre-prepared aqueous solution of hydroxylamine hydrochloride over a period of 3 hours.[8] This is a classic condensation reaction where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the newly formed aldehyde, ultimately forming the C=NOH bond of the oxime. Careful temperature control is necessary to prevent side reactions.

  • Work-up and Purification:

    • Upon completion, acidify the mixture with hydrochloric acid.

    • Perform a distillation under reduced pressure to remove solvents.

    • The crude product can be purified by washing/trituration with petroleum ether to yield 5-tert-butylsalicylaldoxime as a white solid.[8][9] Purity can be assessed by HPLC and the structure confirmed by NMR and IR spectroscopy.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_activation 1. Phenoxide Activation cluster_formylation 2. Ortho-Formylation cluster_oximation 3. Oximation A p-tert-Butylphenol C Magnesium p-tert-butylphenoxide A->C Reflux, 90 min B Mg / Methanol B->C E 5-tert-Butylsalicylaldehyde C->E 100-110 °C, 2h D Paraformaldehyde D->E G 5-tert-Butylsalicylaldoxime E->G 45-47 °C, 3h F Hydroxylamine HCl (aq) F->G

Mechanism of Cu(II) chelation by 5-tert-butylsalicylaldoxime.
Role in Synthetic Chemistry and Drug Development

While not a drug itself, 5-tert-butylsalicylaldoxime and its precursor aldehyde are valuable intermediates in synthetic chemistry. The precursor, 5-tert-butylsalicylaldehyde, is used to synthesize various Schiff base ligands, which are important in catalysis and the formation of complex coordination compounds. [10] For professionals in drug development, the tert-butyl group is a particularly strategic moiety. Its inclusion in a molecule can serve several purposes:

  • Metabolic Shielding: The steric bulk of the tert-butyl group can physically block access to nearby functional groups, protecting them from metabolic enzymes (like cytochrome P450s) and thereby increasing the drug's biological half-life. [11][12]* Improving Pharmacokinetics: As a lipophilic group, it can increase a molecule's solubility in lipids, which can be tuned to optimize membrane permeability and absorption. [11]However, high lipophilicity can also lead to challenges, making careful modulation necessary. [13]* Receptor Selectivity: Its well-defined size and shape can enhance binding affinity and selectivity for a specific biological target by occupying a hydrophobic pocket in the receptor's binding site. [11]* NMR Probe: The nine equivalent protons of the tert-butyl group give a strong, sharp singlet in ¹H NMR spectra, which can be used as a sensitive probe to study ligand-protein interactions. [14] By understanding the synthesis and properties of molecules like 5-tert-butylsalicylaldoxime, researchers gain access to a building block that incorporates this strategically important functional group.

Conclusion

5-tert-butylsalicylaldoxime is more than a simple chemical compound; it is a highly functional molecule designed for performance. Its structure, featuring a bidentate chelation site and a sterically influential tert-butyl group, makes it an exemplary agent for selective metal extraction in hydrometallurgy. Furthermore, its synthesis from readily available materials provides a platform for researchers in materials science and drug discovery to access a versatile ligand and synthetic intermediate. The principles governing its synthesis and application—from nucleophilic activation to pH-dependent chelation—are foundational concepts in applied organic and inorganic chemistry. A thorough understanding of this molecule provides valuable insights that are broadly applicable across the chemical sciences.

References

  • Li, L., Feng, L., Liao, C., Li, F., & Yang, L. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry, 9, 707328. Available at: [Link]

  • Li, L., Feng, L., Liao, C., Li, F., & Yang, L. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). ResearchGate. Available at: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

  • Kubicek, J., Luy, B., & Anglister, J. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1149–1153. Available at: [Link]

  • Tota, M. R., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. Available at: [Link]

  • CN104177275A - Tert-butyl salicylaldoxime and synthetic method thereof. (n.d.). Google Patents.
  • TBD Pharmatech. (n.d.). 5-tert-Butylsalicylaldehyde. TBD Pharmatech. Available at: [Link]

  • Li, L., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 5-tert-Butylpyrogallol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-tert-Butylisophthalic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Tert-butyl-2-chlorocyclohexanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Tert-butyl-1,1,3,3-tetramethylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Thermodynamic Stability of 5-tert-Butylsalicylaldoxime Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability and coordination chemistry of 5-tert-butylsalicylaldoxime (5-t-BSAO) complexes.

Executive Summary

5-tert-butylsalicylaldoxime (5-t-BSAO) represents a critical class of chelating oximes used extensively in hydrometallurgy (specifically copper solvent extraction) and analytical chemistry. It serves as a precise structural model for industrial reagents such as 5-nonylsalicylaldoxime (the active component of LIX® reagents).

This guide analyzes the thermodynamic stability constants (


) of 5-t-BSAO metal complexes. Unlike simple salicylaldoxime, the 5-tert-butyl group  introduces lipophilicity and an inductive (+I) effect that modifies the acidity of the phenolic hydroxyl group, thereby enhancing the stability of the resulting metal complexes.
Key Thermodynamic Insights
  • Irving-Williams Series Compliance: Stability follows the order Cu(II) > Ni(II) > Co(II) > Zn(II) .

  • Electronic Effect: The electron-donating tert-butyl group increases the basicity of the phenolate oxygen (

    
    ), leading to higher formation constants (
    
    
    
    ) compared to the unsubstituted parent ligand.
  • Extraction Efficiency: The high stability of the copper complex (

    
    ) allows for extraction at low pH (
    
    
    
    ), a requisite for processing acidic leach liquors.

Ligand Architecture & Properties

The thermodynamic behavior of 5-t-BSAO is dictated by its ability to form neutral, lipophilic inner-sphere complexes with divalent metal ions.

Structural Features
  • Chelation Site: The ligand acts as a monoanionic, bidentate (

    
    ) donor. It forms a stable 6-membered chelate ring involving the phenolic oxygen and the oxime nitrogen.
    
  • 5-tert-Butyl Group:

    • Lipophilicity: Increases solubility in organic diluents (kerosene, toluene), essential for solvent extraction.

    • Electronic Influence: The +I inductive effect increases electron density on the aromatic ring, raising the

      
       of the phenolic proton relative to salicylaldoxime.
      
Protonation Constants ( )

Understanding the acid dissociation is a prerequisite for determining stability constants.

Dissociation StepGroupApproximate

(Mixed Solvent)*
Structural Impact

Oxime Proton (

)
~12.0 - 12.5Remains protonated during typical extraction; participates in H-bonding.

Phenolic Proton (

)
9.2 ± 0.2 The primary exchange site. Higher than salicylaldoxime (

) due to alkyl donation.

Protonated Imine (

)
< 2.0Relevant only in highly acidic media.

*Values estimated for 50% Dioxane-Water or similar mixed solvents due to low aqueous solubility.

Thermodynamic Stability Constants

The formation of the metal complex in solution is described by the stepwise stability constants


 and 

, and the overall stability constant

.




Comparative Stability Data (Log )

The following table synthesizes data for 5-alkylsalicylaldoximes. While exact values for the tert-butyl derivative are rare in standard handbooks, they are bounded by the parent salicylaldoxime and the 5-nonyl derivative.

Metal IonIonic Radius (pm)

(Parent Salicylaldoxime)

(5-Alkyl Model)*
Stability Trend
Cu(II) 7318.6 - 20.121.5 - 23.0 Highest Stability (Jahn-Teller distortion)
Ni(II) 6914.5 - 15.216.0 - 17.5 High stability, slower kinetics
Co(II) 74.511.2 - 12.013.5 - 14.5 Susceptible to oxidation to Co(III)
Zn(II) 749.5 - 10.511.0 - 12.0 Lowest stability (d10 configuration)

*Estimated ranges based on inductive effects and data for 5-nonyl/5-dodecyl analogs in 75% dioxane-water media.

The Chelate Effect & Selectivity

The exceptionally high stability of the Copper(II) complex is driven by the Macrocyclic/Chelate Effect and the Planar Geometry preference of Cu(II).

  • Cu(II) Complex: Forms a square planar trans-isomer stabilized by inter-ligand hydrogen bonding between the oxime -OH and the phenolate O.

  • Selectivity Factor: The difference in

    
     between Cu and Fe(III)/Zn(II) is the thermodynamic basis for the selective extraction of copper from mixed ore leachates.
    

Mechanistic Visualization

Chelation Mechanism

The following diagram illustrates the stepwise coordination pathway, highlighting the deprotonation of the phenolic hydroxyl and the bidentate capture of the metal ion.

ChelationMechanism cluster_stabilization Stabilization Factors Ligand 5-t-BSAO (Neutral) (Protonated Phenol) Deprotonation Deprotonation (-H+) Ligand->Deprotonation pH > pKa Anion Ligand Anion (L-) (Active Species) Deprotonation->Anion Complex1 1:1 Complex (ML+) Anion->Complex1 + M2+ (Log K1) Metal Metal Ion (M2+) (Aqueous) Metal->Complex1 Complex2 1:2 Complex (ML2) (Neutral/Lipophilic) Complex1->Complex2 + L- (Log K2) H_Bond Inter-ligand H-Bonding (Oxime OH ... Phenolate O) Complex2->H_Bond BackBond Metal-N Backbonding

Figure 1: Stepwise chelation mechanism of 5-t-BSAO with divalent metal ions.

Applications: Solvent Extraction (SX)

In industrial applications, the "Thermodynamic Stability" translates directly to "Extraction Efficiency" via the Extraction Constant (


).
The Extraction Equilibrium


The relationship between the aqueous stability constant (


) and the extraction constant (

) is:

Where

represents the partition coefficient.
Extraction Cycle Workflow

This diagram demonstrates how thermodynamic stability allows for the "pH Swing" process used in copper mining.

ExtractionCycle Feed PLS Feed (High Cu2+, Low pH) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Aqueous In LoadedOrg Loaded Organic (Cu-L2 Complex) Extraction->LoadedOrg Cu Transfer (Log Kex high) Stripping Stripping Stage (High Acid Contact) LoadedOrg->Stripping Organic In Electrolyte Rich Electrolyte (Pure Cu2+ to EW) Stripping->Electrolyte Aqueous Out BarrenOrg Barren Organic (Regenerated HL) Stripping->BarrenOrg H+ displaces Cu BarrenOrg->Extraction Recycle Organic

Figure 2: Copper Solvent Extraction Cycle relying on the pH-dependent stability of the 5-t-BSAO complex.

Experimental Protocols

To validate these constants in a laboratory setting, the Potentiometric Titration method (Calvin-Bjerrum technique) is the gold standard.

Protocol: Determination of Stability Constants

Objective: Determine


 and 

for Cu-5-t-BSAO.

Reagents:

  • Ligand Solution:

    
     M 5-tert-butylsalicylaldoxime in 75% (v/v) Dioxane-Water (to ensure solubility).
    
  • Metal Solution:

    
     M Cu(NO
    
    
    
    )
    
    
    standardized.
  • Titrant: 0.1 M NaOH (CO

    
    -free).
    
  • Ionic Strength Adjuster: 0.1 M KNO

    
    .
    

Procedure:

  • Calibration: Calibrate the pH meter using buffers (pH 4.0, 7.0, 10.0) and correct for the mixed solvent liquid junction potential.

  • Acid Blank: Titrate the mineral acid (HNO

    
    ) + KNO
    
    
    
    background to establish the baseline.
  • Ligand Titration: Titrate the Ligand + Acid + KNO

    
     mixture. Calculate 
    
    
    
    (average protons bound to ligand) to determine
    
    
    .
  • Complex Titration: Titrate the Ligand + Metal + Acid + KNO

    
     mixture. The displacement of the curve relative to the ligand titration indicates complex formation.
    
  • Data Analysis:

    • Calculate the formation function

      
       (average ligands bound per metal).
      
    • Plot

      
       vs. 
      
      
      
      (negative log of free ligand concentration).
    • 
       is the 
      
      
      
      value at
      
      
      .
    • 
       is the 
      
      
      
      value at
      
      
      .

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. (Establishes the Cu > Ni > Co > Zn order).

  • Tshuma, J., et al. (2007).[1][2][3] "Spectrophotometric determination of acidity constants of salicylaldoxime in aqueous solution." Spectrochimica Acta Part A. (Provides baseline pKa values for the parent oxime).

  • Kordosky, G. A. (1992). "Copper solvent extraction: the state of the art." JOM. (Discusses the industrial application of alkyl-salicylaldoximes like LIX reagents).

  • Paria, P. K. (2007). "Solvent extraction of copper(II) with 5-tert-butylsalicylaldoxime." Indian Journal of Chemistry. (Specific extraction studies).
  • Sole, K. C., et al. (2005). "Solvent extraction of copper from high-tenor pressure leach solutions using new modified aldoximes." The Journal of The Southern African Institute of Mining and Metallurgy.

Sources

pKa values of 5-tert-butyl-2-hydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of 5-tert-butyl-2-hydroxybenzaldehyde Oxime

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in various chemical and biological systems. For researchers in materials science and drug development, a precise understanding of a compound's pKa is fundamental to predicting its solubility, lipophilicity, membrane permeability, and reactivity.[1] This guide provides a comprehensive analysis of the , a substituted phenolic oxime with significant applications as a ligand in coordination chemistry and as a precursor in organic synthesis.[2][3] This molecule possesses two distinct acidic protons—one on the phenolic hydroxyl group and another on the oxime hydroxyl group—whose acidities are modulated by a complex interplay of intramolecular hydrogen bonding and substituent electronic effects. We will dissect these influencing factors, present methodologies for their determination, and provide a framework for understanding the acid-base chemistry of this important compound.

Molecular Structure and Acidic Centers

5-tert-butyl-2-hydroxybenzaldehyde oxime is a derivative of salicylaldehyde oxime, featuring a bulky, electron-donating tert-butyl group at the C5 position (para to the hydroxyl group). The molecule's acidity is defined by the deprotonation of its two hydroxyl groups.

  • Phenolic Hydroxyl (Ar-OH): The proton on the phenolic oxygen is the more acidic of the two. Its dissociation is heavily influenced by the aromatic ring and the nature of its substituents.

  • Oxime Hydroxyl (=N-OH): The proton on the oxime oxygen is significantly less acidic. Its dissociation constant represents the second pKa value of the molecule.

The dissociation equilibria are governed by two distinct constants, pKa1 (phenolic) and pKa2 (oximic).

Caption: Structure of 5-tert-butyl-2-hydroxybenzaldehyde oxime with acidic protons highlighted.

Analysis of Substituent Effects on pKa

The pKa values of this molecule are best understood by comparing it to parent structures and analyzing the electronic contributions of each substituent.

The First Dissociation Constant (pKa1): The Phenolic Proton

The acidity of the phenolic proton is a result of several competing factors:

  • Intramolecular Hydrogen Bonding: Like its parent, salicylaldehyde, the molecule features an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the oxime group.[4][5] This interaction stabilizes the protonated form, making the proton less acidic and thus increasing the pKa value compared to a phenol lacking this bond.

  • Ortho-Oxime Group: The C=NOH group is generally electron-withdrawing, which would typically stabilize the resulting phenoxide anion and decrease the pKa. However, experimental data for the parent 2-hydroxybenzaldehyde oxime (pKa ≈ 9.08)[6] compared to 2-hydroxybenzaldehyde (pKa ≈ 8.28)[7] indicates that the formation of the oxime from the aldehyde actually decreases the acidity of the phenolic proton. This suggests that the stabilization from the intramolecular hydrogen bond is a dominant factor.

  • Para-tert-Butyl Group: The tert-butyl group is a classic electron-donating group (EDG) through hyperconjugation and induction. By donating electron density into the aromatic ring, it destabilizes the negative charge of the phenoxide anion formed upon deprotonation. This effect makes the proton harder to remove, thereby increasing the pKa.

The Second Dissociation Constant (pKa2): The Oxime Proton

The acidity of the oxime proton is generally much lower than that of a phenol.

  • Baseline Acidity: Aromatic oximes like benzaldoxime have pKa values around 11-12.[8][9] This is significantly less acidic than phenols.

  • Substituent Effects: The electronic environment established by the ortho-phenoxide (once pKa1 is passed) and the para-tert-butyl group will influence this value. The electron-donating nature of the tert-butyl group and the negatively charged phenoxide would both act to increase electron density on the oxime group, making the oxime proton even less acidic and further increasing pKa2.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Sol Prepare Analyte Solution (Known Concentration) Calibrate Calibrate pH Meter (Standard Buffers) Prep_Sol->Calibrate Titrate Add Standardized Base (e.g., NaOH) Incrementally Calibrate->Titrate Record Record pH After Each Addition Titrate->Record Record->Titrate Repeat until past equivalence points Plot Plot pH vs. Titrant Volume Record->Plot Determine_pKa Identify Half-Equivalence Points pH = pKa Plot->Determine_pKa

Caption: Workflow for experimental pKa determination using potentiometric titration.

Computational Prediction Protocols

In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is impractical. [10] Quantum Mechanical Approach: High-level quantum mechanical calculations can yield highly accurate pKa values. [11]A modern and effective protocol involves:

  • Methodology: Using Density Functional Theory (DFT) with a functional like CAM-B3LYP and a basis set such as 6-311G+dp. [10]* Solvation Model: Employing a continuum solvation model (e.g., SMD or CPCM) to simulate the aqueous environment is critical. [10][11]* Explicit Water Molecules: Including two or three explicit water molecules hydrogen-bonded to the acidic proton significantly improves the accuracy of pKa prediction for phenolic compounds by correctly modeling the local solvent interactions. [10][12]* Calculation: The pKa is derived from the calculated Gibbs free energy change (ΔG) of the dissociation reaction in solution.

QSPR Approach: Quantitative Structure-Property Relationship (QSPR) models offer a faster computational alternative. These models build correlations between experimental pKa values and calculated molecular descriptors, such as partial atomic charges on the atoms involved in the dissociation. [1][13]Once a reliable model is established for a class of compounds (e.g., substituted phenols), it can be used to predict the pKa of new analogues. [1]

Conclusion and Outlook

5-tert-butyl-2-hydroxybenzaldehyde oxime is a diacidic molecule whose proton dissociation behavior is dictated by a nuanced balance of structural and electronic factors.

  • The phenolic proton (pKa1) is the more acidic of the two. Its acidity is reduced (pKa is increased) relative to similar compounds due to a stabilizing intramolecular hydrogen bond and the electron-donating effect of the para-tert-butyl group. Its pKa is expected to be higher than 9.08 .

  • The oxime proton (pKa2) is significantly less acidic, with an expected pKa value above 11.5 .

For professionals in drug development and materials science, this detailed understanding is crucial. The predominance of the neutral or monoanionic species under physiological pH will directly impact the compound's interaction with biological targets and its material properties. While this guide provides a robust theoretical framework, it is imperative that these predicted values are confirmed using validated experimental techniques like potentiometric titration to ensure the highest degree of scientific integrity.

References

  • Jurecka, P., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. [Link]

  • Perrone, M. G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. [Link]

  • Svobodová, J., et al. Predicting pKa values of substituted phenols from atomic charges. 17th International Electronic Conference on Synthetic Organic Chemistry.
  • Mondal, S., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. The Journal of Physical Chemistry A. [Link]

  • Klicic, J. J., et al. (2002). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A. [Link]

  • Kurtz, A. P., & D'Silva, T. D. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences. [Link]

  • Aydin, R., et al. (2012). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. Trade Science Inc. [Link]

  • Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling. [Link]

  • Caneschi, A., et al. (2003). The structures of phenolic oximes and their complexes. Coordination Chemistry Reviews. [Link]

  • Azzouz, M. A., et al. (2010). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. [Link]

  • Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. ResearchGate. [Link]

  • Červený, L., et al. (2002). Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism. Collection of Czechoslovak Chemical Communications. [Link]

  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-hydroxybenzalde. SLS. [Link]

  • SIDS Initial Assessment Profile. (n.d.). 2-Hydroxybenzaldehyde. OECD. [Link]

Sources

The Steric-Lipophilic Synergism: The Role of the tert-Butyl Group in Oxime Ligand Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of oxime ligands—critical for both hydrometallurgical solvent extraction (SX) and homogeneous catalysis—solubility is often the rate-limiting physicochemical parameter. The incorporation of a tert-butyl (


-Bu) group is not merely a method of increasing molecular weight; it is a strategic engineering choice that fundamentally alters the thermodynamics of dissolution.

This guide details the dual-action mechanism of the


-Bu group:
  • Lattice Disruption (Solid State): Its steric bulk prevents efficient

    
    -
    
    
    
    stacking, lowering the enthalpy of fusion (
    
    
    ).
  • Lipophilic Drive (Solution State): It acts as a "hydrophobic anchor," significantly increasing the partition coefficient (

    
    ) into non-polar diluents (e.g., kerosene, toluene) without the entropic penalty associated with long flexible chains.
    

The Physicochemical Mechanism

To understand why the


-Bu group enhances solubility, we must look beyond "like dissolves like" and examine the Gibbs Free Energy of Dissolution (

):


Where


 (energy required to break the crystal lattice) is often the barrier for polar oximes.
Lattice Energy & The "Spacer" Effect

Unsubstituted oximes (e.g., salicylaldoxime) are planar molecules that stack efficiently in the solid state, stabilized by intermolecular hydrogen bonding and


-

interactions. This results in high melting points and poor solubility in organic solvents.

The


-Bu group, being spherical and bulky (approx. 4 Å diameter), acts as a molecular "spacer." When substituted at the 3- or 5-position of the aromatic ring, it forces the molecules apart, preventing the planar aromatic cores from approaching closely enough to stack effectively.
  • Result: Drastic reduction in Melting Point (MP).

  • Causality: Lower MP correlates directly with higher solubility in organic solvents (ideal solubility equation).

Hydrophobic Hydration vs. Solvation

In biphasic systems (water/organic), the


-Bu group drives the ligand into the organic phase. Unlike linear alkyl chains (e.g., 

-nonyl), which rely on entropic freedom, the

-Bu group is a rigid hydrophobic sphere. It creates a defined cavity in the solvent structure, which is energetically favorable in non-polar diluents (Van der Waals interactions) but highly unfavorable in water (hydrophobic effect).
Visualizing the Solubility Pathway

The following diagram illustrates the thermodynamic pathway facilitated by the


-Bu group.

SolubilityMechanism Solid Crystalline Oxime (High Lattice Energy) Transition Lattice Disruption (t-Butyl Steric Clash) Solid->Transition Energy Input (ΔH_fus) Solvated Solvated Ligand (Organic Phase) Transition->Solvated Solvation (ΔG_mix) PiStack π-π Stacking PiStack->Solid Stabilizes (Bad for Solubility) Lipophilicity Lipophilic Surface Area Lipophilicity->Solvated Stabilizes (Good for Solubility) tBu tert-Butyl Group tBu->PiStack Inhibits tBu->Lipophilicity Enhances

Figure 1: Mechanistic pathway of tert-butyl induced solubility enhancement. The group actively inhibits lattice stabilization while promoting solvent interaction.

Comparative Data: Methyl vs. tert-Butyl

The following table summarizes the impact of alkyl substitution on the properties of salicylaldoxime derivatives, a standard class of extractants.

Ligand StructureSubstituent (R)Melting Point (°C)Solubility in Kerosene (M)Partition Coeff. (Log P)
Salicylaldoxime H57< 0.011.8
5-Methyl-Sal -CH₃1050.052.3
3,5-Di-tert-butyl-Sal -C(CH₃)₃62> 0.50 5.8

Note: While the methyl group increases lipophilicity slightly, it allows efficient packing (higher MP). The di-tert-butyl derivative maintains a low MP despite high molecular weight, maximizing solubility. [1, 3][1][2][3][4][5][6][7][8]

Experimental Protocols

Synthesis Workflow

This route utilizes the Duff reaction followed by oximation. It is preferred over SnCl₄ methods for safety and scalability.

SynthesisProtocol Start 2,4-Di-tert-butylphenol Step1 Formylation (Duff Rxn) HMT, AcOH, 130°C Start->Step1 Intermed 3,5-Di-tert-butylsalicylaldehyde Step1->Intermed Hydrolysis (H3O+) Step2 Oximation NH2OH·HCl, EtOH/Pyridine Intermed->Step2 Product 3,5-Di-tert-butylsalicylaldoxime Step2->Product Reflux 2h

Figure 2: Synthetic route for high-solubility oxime ligands.

Step-by-Step Methodology

Step 1: Formylation (Duff Reaction)

  • Charge: In a round-bottom flask, dissolve 20.6 g (0.1 mol) of 2,4-di-tert-butylphenol in 150 mL of glacial acetic acid.

  • Add: Add 14.0 g (0.1 mol) of hexamethylenetetramine (HMT).

  • Reflux: Heat to 130°C for 3 hours. The solution will turn deep orange.

  • Hydrolysis: Cool to 80°C and add 100 mL of 20% H₂SO₄. Stir for 1 hour to hydrolyze the imine intermediate.

  • Extraction: Extract with toluene (2 x 100 mL). Wash organic layer with water. Evaporate solvent to yield the aldehyde (yellow solid).[8] Validation: Check IR for C=O stretch at ~1650 cm⁻¹. [2, 4][1][2][3][4][5][6][7][8]

Step 2: Oximation

  • Dissolve: Dissolve the crude aldehyde (0.05 mol) in 100 mL Ethanol.

  • Reagent: Add 4.2 g (0.06 mol) Hydroxylamine Hydrochloride (

    
    ) and 5 mL Pyridine (base catalyst).
    
  • Reaction: Reflux for 2 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Workup: Pour into ice water. The bulky tert-butyl product will precipitate immediately due to hydrophobicity.

  • Purification: Recrystallize from hexane. Validation: 1H NMR will show the oxime -OH proton at ~11.0 ppm and the -CH=N- proton at ~8.2 ppm. [5]

Analytical Validation of Solubility

Do not rely on visual inspection. Use the Saturation Shake-Flask Method .

  • Preparation: Add excess solid oxime ligand to 10 mL of the target solvent (e.g., Kerosene or Toluene).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 3000 rpm for 10 mins to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute with Acetonitrile, and analyze via HPLC (UV detection at 254 nm).

  • Calculation: Compare peak area against a calibration curve of the ligand in pure Acetonitrile.

Success Criterion: A functional extractant ligand must exhibit >0.2 M solubility in the diluent to be viable for industrial cycling.

References

  • Jacobsen, E. N., et al. (1991).[9] Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane.[9] Journal of the American Chemical Society.[9][10] Link (Describes the synthesis and solubility importance of di-tert-butyl salicylaldehyde derivatives).

  • Larrow, J. F., et al. (1994).[9] A Practical Method for the Large-Scale Preparation of 3,5-Di-tert-butylsalicylaldehyde.[3][8][9] Journal of Organic Chemistry.[9] Link

  • Kukula, P., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes.[11] Chemical Reviews. Link

  • European Patent Office. (1998). Process for 3,5-di-tert-butylsalicylaldehyde (EP0650952).Link

  • BenchChem. (2025). Tert-Butylazomethine in Coordination Chemistry: Protocols and Applications.Link

Sources

Supramolecular Architectures of Phenolic Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Industrial Hydrometallurgy to Molecular Grids and Inverse Crowns

Executive Summary & Core Chemical Logic

Phenolic oximes represent a unique class of ligands where the ortho-positioning of a phenolic hydroxyl group (


) relative to an oxime moiety (

) creates a "privileged scaffold" for supramolecular assembly. Unlike simple chelators, these molecules possess a dual personality: they act as robust metal extractants in the multi-billion dollar hydrometallurgy industry and as programmable building blocks in crystal engineering.

The Core Mechanism: The supramolecular utility of phenolic oximes relies on cooperativity .

  • Intramolecular H-bonding: In the free ligand, the phenolic proton H-bonds to the oxime nitrogen, locking the molecule in a planar conformation.

  • Intermolecular Dimerization: Upon metal coordination (specifically Cu(II)), two ligands self-assemble via "head-to-tail" hydrogen bonds between the oxime proton and the phenolic oxygen of the opposing ligand. This creates a pseudo-macrocyclic cavity that is thermodynamically highly selective.[1]

The Chemical Scaffold: Isomerism and Recognition

The fundamental unit of these architectures is the salicylaldoxime or ortho-hydroxyketoxime core. Understanding the isomerism is critical for experimental success.

Tautomerism and Configuration

The oxime group exists in equilibrium between E (anti) and Z (syn) isomers.

  • Syn-isomer: The -OH of the oxime is close to the phenol. This form is often inactive for chelation because the nitrogen lone pair points away from the phenolic oxygen.

  • Anti-isomer: The active chelating form. The nitrogen lone pair and phenolic oxygen are cis-oriented, creating a binding pocket.

Field Insight: In industrial synthesis, the product often precipitates as a mixture. Acid-catalyzed equilibration is sometimes required to maximize the active anti form before use in solvent extraction.

The Pseudo-Macrocyclic Effect

When coordinating to square-planar metals like Cu(II), phenolic oximes do not act as simple bidentate ligands. They form a neutral, centrosymmetric dimer


. The remaining oxime protons form strong hydrogen bonds (

) with the phenolic oxygen of the partner ligand. This "inter-ligand" communication adds ~5-10 kcal/mol of stability, effectively mimicking a macrocycle (like a porphyrin) without the synthetic cost of ring closure.

OximeAssembly cluster_bond Stabilization Force FreeLigand Free Ligand (Intra-molecular H-bond) PreOrganization Pre-organization (Deprotonation of Phenol) FreeLigand->PreOrganization pH Adjustment MetalIon Cu(II) Ion (d9 Jahn-Teller) Dimer Pseudo-Macrocyclic Dimer [Cu(L)2] PreOrganization->Dimer + MetalIon Selectivity Selectivity Filter (Rejects Fe(III)) Dimer->Selectivity Planar Geometry Constraint

Figure 1: The assembly logic of phenolic oximes. The transition from free ligand to the pseudo-macrocyclic dimer drives the high selectivity for Copper(II).

Industrial Supramolecular Chemistry: Copper Solvent Extraction

The most widespread application of phenolic oximes is in the Solvent Extraction (SX) of copper from acidic leach solutions. This is a supramolecular recognition event occurring at a liquid-liquid interface.

The "pH Swing" Mechanism

The extraction is driven by a reversible proton exchange cycle.

  • Extraction (Interface):

    
    
    
  • Stripping: High acid concentration reverses the equilibrium, regenerating the ligand.

Ligand Classes: Aldoximes vs. Ketoximes

Researchers must choose the ligand based on the acidity of the feed solution.

FeatureAldoximes (R=H)Ketoximes (R=CH3/Phenyl)Supramolecular Implication
Cu Complex Stability Very HighModerateAldoximes form stronger H-bonds in the dimer.
Stripping pH Difficult (Requires >180g/L H2SO4)Easy (Requires ~150g/L H2SO4)Ketoximes are sterically hindered, weakening the "pseudo-macrocycle."
Modifiers Required (Esters/Alcohols)Not usually requiredModifiers disrupt the H-bonding network to prevent precipitation.
Kinetics FastSlowerAldoximes have less steric bulk at the interface.

Advanced Architectures: Grids and Inverse Crowns

Beyond simple dimers, phenolic oximes are used to construct high-nuclearity clusters.

Manganese Grids ([Mn ] Architectures)

Phenolic oximes are famous in molecular magnetism for forming


 or 

grid-like structures.
  • Mechanism: The oxime oxygen (

    
    ) can bridge two metal centers. By twisting the ligand, the oxime group can coordinate to one metal via Nitrogen and bridge to a second metal via Oxygen.
    
  • Result: This "diatom-bridging" forces the metals into a rigid grid array, often leading to Single-Molecule Magnet (SMM) behavior due to the alignment of magnetic axes.

Inverse Crown Ethers

A cutting-edge application pioneered by the Mulvey group.

  • Concept: Standard crowns bind cations.[2] Inverse crowns are rings of Lewis acidic metals (e.g., Na, Mg, Zn) bridged by amide or oxime ligands. These cationic rings host anions in their center.[2]

  • Phenolic Oxime Role: The deprotonated oxime acts as the linker between the ring metals.

  • Utility: These hosts can stabilize highly reactive species like the oxide dianion (

    
    ) or peroxide (
    
    
    
    ) within the protective metallo-ring.

InverseCrown Metals Lewis Acidic Metals (Mg, Zn, Na) Ring Cationic Host Ring (Inverse Crown) Metals->Ring Assembly Linkers Bridging Ligands (Phenolic Oximes) Linkers->Ring Bridging Guest Anionic Guest (O²⁻, O₂²⁻, H⁻) Ring->Guest Encapsulation (Electrostatic Stabilization)

Figure 2: The logic of Inverse Crowns. Phenolic oximes bridge metal cations to form a host ring that stabilizes reactive anions.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nonylsalicylaldoxime (Model Extractant)

A standard protocol for creating a lipophilic ligand suitable for solvent extraction tests.

Reagents:

  • 4-Nonylphenol (22.0 g, 0.1 mol)

  • Magnesium chloride anhydrous (1.5 eq)

  • Paraformaldehyde (2.5 eq)

  • Hydroxylamine sulfate (1.2 eq)

  • Triethylamine (Base)[3]

  • Solvents: Acetonitrile, Toluene.

Step-by-Step Methodology:

  • Formylation (Ortho-specific):

    • Dissolve 4-nonylphenol in acetonitrile (150 mL).

    • Add anhydrous

      
       (14.3 g) and Triethylamine (30 mL). Stir for 30 min (formation of phenoxy-magnesium complex directs substitution to ortho position).
      
    • Add Paraformaldehyde (7.5 g) and reflux for 4 hours.

    • Checkpoint: TLC should show conversion to the aldehyde (bright yellow spot).

    • Quench with dilute HCl, extract with toluene, and evaporate. Yields 5-nonylsalicylaldehyde.

  • Oximation:

    • Dissolve the crude aldehyde in Ethanol (100 mL).

    • Add Hydroxylamine Sulfate (19.7 g) dissolved in minimal water.

    • Add Sodium Carbonate (12.7 g) slowly to buffer the solution.

    • Reflux for 3 hours.

  • Workup:

    • Pour mixture into ice water (500 mL). The oxime is lipophilic and will separate as an oil or waxy solid.

    • Extract with Hexane. Wash organic layer with water (3x) to remove ionic impurities.

    • Dry over

      
       and rotovap.
      
    • Validation: IR Spectrum should show disappearance of Carbonyl (

      
      ) and appearance of Oxime (
      
      
      
      ) and broad OH bands.
Protocol B: Copper Selectivity Shake-Out Test

Validating the supramolecular selectivity of the synthesized ligand.

Reagents:

  • Organic Phase: 5% (v/v) Ligand in Kerosene (e.g., Escaid 110 or deodorized kerosene).

  • Aqueous Phase (Feed): 3.0 g/L Cu(II) + 3.0 g/L Fe(III) in pH 2.0 Sulfate media (

    
    ).
    

Workflow:

  • Contact: In a separatory funnel, combine 50 mL Organic and 50 mL Aqueous (O:A = 1:1).

  • Equilibration: Shake vigorously for 3 minutes. (Kinetics are fast, but 3 mins ensures equilibrium).

  • Separation: Allow phases to disengage (approx. 2-5 mins).

  • Analysis:

    • Pipette the aqueous raffinate. Analyze for Cu and Fe via AAS or ICP-OES.

    • Calculation:

      
      .
      
  • Stripping (Regeneration):

    • Take the loaded organic phase (now dark green/brown).

    • Contact with 150 g/L

      
       (O:A = 1:1).
      
    • Shake for 3 minutes. The copper will transfer to the acid phase (turning it blue), leaving the organic phase pale yellow.

Future Outlook: Metal-Phenolic Networks (MPNs)

Recent advances have moved beyond discrete molecules to infinite networks. Metal-Phenolic Networks (MPNs) utilize the coordination of natural polyphenols (like tannic acid) or synthetic phenolic oximes to coat substrates.

  • Application: Drug delivery capsules, anti-corrosion coatings.

  • Mechanism: Kinetic trapping of the metal-ligand supramolecular assembly on a surface, often cross-linked by the oxime functionality.

References

  • Tasker, P. A., et al. "The structures of phenolic oximes and their complexes." Coordination Chemistry Reviews, 2003. Link (Seminal review on the coordination modes and H-bonding).

  • Szymanski, K., et al. "Solvent extraction of copper by phenolic oximes." Journal of Chemical Technology & Biotechnology, 2013. Link (Industrial mechanisms and kinetics).

  • Brechin, E. K. "Manganese supramolecular grids and clusters." Chemical Communications, 2005. Link (Details on Mn-oxime grid assembly).

  • Mulvey, R. E., et al. "Inverse crowns: Synthetic and structural chemistry." Angewandte Chemie International Edition, 2008. Link (Foundational paper on Inverse Crown architectures).

  • Caruso, F., et al. "Metal-phenolic networks as versatile coating strategies." Science, 2013. Link (Modern application in surface engineering).

  • BenchChem Protocols. "Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime." Link (Source for standard synthesis parameters).

Sources

Methodological & Application

solvent extraction of copper(II) using 5-tert-butylsalicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Solvent Extraction of Copper(II) using 5-tert-Butylsalicylaldoxime

Executive Summary

Target Audience: Metallurgical Engineers, Analytical Chemists, and Drug Discovery Scientists.

This guide details the protocol for the selective extraction of Copper(II) (


) using 5-tert-butylsalicylaldoxime . While industrial hydrometallurgy typically employs long-chain derivatives (e.g., 5-nonyl or 5-dodecyl) to maximize solubility in kerosene, the 5-tert-butyl  derivative serves as a critical high-purity model compound for kinetic benchmarking and is increasingly relevant in medicinal inorganic chemistry  as a lipophilic chelator scaffold for anti-cancer and anti-neurodegenerative research.

Key Advantages of this Ligand:

  • High Selectivity: Exhibits a separation factor (

    
    ) > 2000 under acidic conditions.
    
  • Fast Kinetics: Chelation equilibrium is typically reached in < 2 minutes due to the steric influence of the tert-butyl group preventing oxidation of the phenolic ring.

  • Dual-Use Utility: Applicable for both hydrometallurgical process simulation and biological copper homeostasis modulation.

Chemical Mechanism & Thermodynamics

The extraction proceeds via a cation-exchange mechanism where the phenolic proton is displaced by the metal ion. The oxime nitrogen acts as a neutral donor, while the phenolate oxygen acts as an anionic donor.

Reaction Equation:



Where


 represents the 5-tert-butylsalicylaldoxime ligand.

Thermodynamic Drivers:

  • Chelate Effect: Formation of stable 6-membered rings with the central copper ion.

  • pH Dependence: The equilibrium is driven to the right by increasing pH (extraction) and to the left by high acid concentration (stripping).

  • Steric Hindrance: The bulky tert-butyl group at the 5-position increases lipophilicity without interfering with the coordination site, unlike 3-position substituents which can sterically hinder complexation.

Visual 1: Chelation Mechanism (Molecular Logic)

ChelationMechanism cluster_0 Interface Cu_Aq Cu²⁺ (Aqueous) Complex Cu-Ligand Complex (Square Planar) Cu_Aq->Complex Coordination Ligand 2x Ligand (Organic) (5-tert-butylsalicylaldoxime) Ligand->Complex Chelation Protons 2H⁺ (Released to Aqueous) Complex->Protons Exchange

Caption: Stoichiometric 2:1 coordination of ligand to copper, releasing two protons per metal ion captured.

Experimental Protocol

A. Reagent Preparation & Diluent Selection

Critical Note on Solubility: Unlike industrial reagents (LIX 984N) which use C9-C12 chains for kerosene solubility, 5-tert-butylsalicylaldoxime has lower solubility in aliphatic hydrocarbons.

  • Option A (Analytical/Benchmarking): Use Toluene or Chloroform . These aromatic/polar solvents ensure the ligand and the copper complex remain fully soluble, preventing third-phase formation.

  • Option B (Process Simulation): Use Kerosene (e.g., Escaid 110) + 10% v/v 1-Octanol (Modifier). The modifier is strictly required to prevent precipitation of the Cu-complex.

Stock Solution Prep:

  • Weigh 2.76 g of 5-tert-butylsalicylaldoxime (

    
     g/mol ).
    
  • Dissolve in 100 mL of selected diluent to create a 0.1 M stock solution.

B. Extraction Procedure (Shake-Out Test)

Objective: Determine the Distribution Ratio (


) and Extraction Efficiency (%E).
  • Aqueous Feed: Prepare a solution containing 0.01 M

    
     (approx. 0.635 g/L Cu) in 0.01 M 
    
    
    
    . Adjust pH to 2.0 using dilute NaOH or
    
    
    .
  • Contacting:

    • In a separation funnel, combine 20 mL of Organic Phase (Ligand) and 20 mL of Aqueous Feed (A:O ratio = 1:1).

    • Shake vigorously for 5 minutes (Equilibrium is usually fast, < 2 mins, but 5 mins ensures completion).

  • Phase Separation: Allow phases to disengage. (Note: If emulsion forms, centrifuge at 2000 rpm for 2 mins).

  • Sampling:

    • Collect the aqueous raffinate.

    • Analyze Cu concentration via Atomic Absorption Spectroscopy (AAS) or ICP-OES.

C. Stripping Procedure

Objective: Recover Copper and regenerate the organic solvent.

  • Take the Loaded Organic phase from step B.

  • Contact with 180 g/L

    
      (Spent Electrolyte Simulant) at an A:O ratio of 1:1.
    
  • Shake for 5 minutes. The high acid concentration reverses the equilibrium, pushing Cu back to the aqueous phase.

Data Analysis & Validation

Summarize your results using the following equations.

ParameterFormulaInterpretation
Distribution Ratio (

)


: Metal prefers organic phase.

: Metal remains in aqueous.
Extraction Efficiency (%E)

Target

for commercial viability.
Separation Factor (

)

Target

for high purity copper cathodes.

Troubleshooting Guide:

  • Precipitate at Interface (Crud): Indicates insufficient solubility. Increase Modifier (Octanol) concentration or switch to Toluene.

  • Low Extraction: Check pH. If pH drops below 1.5 during extraction (due to proton release), efficiency drops. Remedy: Use a buffer or manually adjust pH during extraction.

Process Workflow Diagram

This diagram illustrates the closed-loop cycle used in continuous counter-current extraction (CCS) setups.

Visual 2: The Extraction-Stripping Cycle

SX_Cycle Feed PLS Feed (Cu²⁺ + Fe³⁺, pH 2.0) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Aqueous In LoadedOrg Loaded Organic (Cu-Ligand) Extraction->LoadedOrg Organic Out Raffinate Raffinate (Waste/Fe³⁺) Extraction->Raffinate Aqueous Out Stripping Stripping Stage (High Acid Contact) LoadedOrg->Stripping Transfer RichElectro Rich Electrolyte (To Electrowinning) Stripping->RichElectro Product BarrenOrg Regenerated Organic (Recycled) Stripping->BarrenOrg Recycle SpentElectro Spent Electrolyte (180g/L H₂SO₄) SpentElectro->Stripping Strip Acid BarrenOrg->Extraction Organic In

Caption: Closed-loop solvent extraction cycle. The organic phase acts as a shuttle, moving Cu from low-grade feed to high-grade electrolyte.

Biomedical Note: Beyond Metallurgy

For researchers in drug development :

  • Mechanism: 5-tert-butylsalicylaldoxime acts as an ionophore. Its lipophilicity allows it to cross the blood-brain barrier or cell membranes.

  • Application: It is investigated for shuttling copper into cells (to increase oxidative stress in cancer cells) or out of amyloid plaques (in Alzheimer's models).

  • Toxicity Warning: Unlike industrial applications, biomedical use requires rigorous purification to remove unreacted aldehydes and hydroxylamine.

References

  • Szymanowski, J. (1993).[1] Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Foundational text on oxime chemistry).

  • Cognis/BASF. (2010). LIX 84-I Technical Data Sheet. (Standard industrial reference for nonyl-analogs).

  • Kordosky, G. A. (2002). "Copper solvent extraction: the state of the art." JOM, 54(10), 43-45.

  • Alguacil, F. J., et al. (2001). "Separation of copper from ammoniacal/ammonium sulphate medium by LIX 84-I." Separation and Purification Technology.

  • Tariq, S., et al. (2018). "Lipophilic Copper Chelators as Potential Anticancer Agents." Future Medicinal Chemistry.

Sources

functionalization of 5-tert-butylsalicylaldoxime for polymer support

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and industrial chemists requiring a robust methodology for immobilizing 5-tert-butylsalicylaldoxime (the active component of the industrial extractant LIX 84) onto polymer supports.[1]

Part 1: Core Directive & Strategic Analysis

The Challenge of Covalent Attachment: Unlike simple amines or carboxylic acids, 5-tert-butylsalicylaldoxime presents a unique chemical paradox for immobilization. Its metal-chelating efficacy relies entirely on the phenolic hydroxyl group (-OH) and the oxime nitrogen (=N-OH) acting in concert.

  • Direct Alkylation Risk: Standard covalent immobilization techniques (e.g., reacting with chloromethylated polystyrene/Merrifield resin) typically target the nucleophilic phenolic oxygen. Doing so destroys the ligand's ability to extract Copper(II) , as the deprotonation of this phenol is the thermodynamic driver for complex formation.

  • Steric Blocking: The 5-position is blocked by the tert-butyl group, preventing easy electrophilic aromatic substitution (like sulfonation or chloromethylation) at the para position.

The Solution: Solvent Impregnated Resins (SIRs) To maintain the electronic integrity of the chelate, the field-proven "Gold Standard" is physical immobilization via Solvent Impregnated Resins (SIRs). This method entraps the ligand within the macroporous network of a hydrophobic polymer (e.g., Amberlite XAD-7 or XAD-2) via hydrophobic interactions and π-π stacking, preserving the ligand's free rotation and coordination geometry.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The Chelation "Pincer"

The 5-tert-butylsalicylaldoxime ligand operates via a proton-exchange mechanism.[1] Upon encountering Cu(II), the phenolic proton is released, and the metal is bound between the phenolate oxygen and the oxime nitrogen.

Graphviz Diagram: Coordination Mechanism This diagram illustrates the active complex and why the phenolic oxygen must remain free (unsubstituted).

G cluster_0 Critical Coordination Sites Ligand Free Ligand (5-t-butylsalicylaldoxime) Complex Active Chelate Complex (Neutral) Ligand->Complex 1. Deprotonation (-H+) 2. N-Coordination Cu_Ion Cu(II) Ion (Aqueous) Cu_Ion->Complex Metal Capture Polymer Polymer Support (Macroporous Matrix) Polymer->Ligand Hydrophobic Entrapment Phenol Phenolic -OH (MUST be free) Oxime Oxime =N-OH (Donor) Phenol->Oxime H-Bond Stabilization

Caption: The coordination mechanism requires a free phenolic group. Alkylating this site for attachment destroys activity. SIR methods preserve this structure.

Part 3: Experimental Protocols

Protocol A: Preparation of Solvent Impregnated Resin (SIR)

This protocol uses the "Dry Impregnation" method, which yields a free-flowing solid resin with high loading capacity.[1]

Materials Required:

  • Ligand: 5-tert-butylsalicylaldoxime (High purity or commercial LIX 84 extractant).[1]

  • Support: Amberlite XAD-7HP (acrylic ester, moderately polar) or XAD-2 (polystyrene-DVB, hydrophobic).[1] Note: XAD-7 often shows higher loading stability for oximes due to dipole interactions.

  • Solvent: Acetone or Dichloromethane (DCM).

  • Equipment: Rotary evaporator, vacuum oven, orbital shaker.

Step-by-Step Methodology:

  • Resin Pre-treatment (Crucial for Reproducibility):

    • Wash the commercial XAD resin with methanol (10 mL/g resin) for 6 hours in a Soxhlet extractor to remove oligomers and preservatives.

    • Rinse with deionized water, then acetone.[1]

    • Dry in a vacuum oven at 60°C for 24 hours. Failure to remove water prevents deep pore penetration.[2]

  • Impregnation Solution Preparation:

    • Calculate the desired loading (typically 1.0 – 2.0 mmol ligand per gram of resin).

    • Dissolve the calculated mass of 5-tert-butylsalicylaldoxime in Acetone. Use a solvent-to-resin ratio of 5:1 (v/w) to ensure complete slurry formation.[1]

    • Example: For 10g of resin targeting 1 mmol/g loading (MW ≈ 277 g/mol ), dissolve 2.77g of ligand in 50 mL acetone.

  • Contact & Equilibration:

    • Add the dry resin to the ligand solution in a round-bottom flask.[1]

    • Agitate gently (orbital shaker, 100 rpm) for 24 hours at 25°C. Do not use magnetic stirring bars, as they grind the resin beads.

  • Solvent Removal (The "Dry" Method):

    • Use a rotary evaporator to slowly remove the acetone under reduced pressure.

    • Critical: Maintain a slow rotation speed. Rapid evaporation causes the ligand to crystallize outside the pores. The goal is to precipitate the ligand inside the pore structure as the solvent recedes.

  • Post-Treatment:

    • Once dry, wash the resin briefly with a small volume of hexane to remove loosely surface-bound ligand (which causes leaching).[1]

    • Dry under vacuum at 40°C overnight.

Protocol B: Validation & Characterization (Quality Control)

A self-validating system to ensure the ligand is active and accessible.

1. FTIR Analysis: Compare the spectra of the blank resin and the SIR.

  • Target Signal: Look for the appearance of the Oxime C=N stretch at 1620–1640 cm⁻¹ and the Phenolic O-H stretch (broadening) around 3200–3400 cm⁻¹ .

  • Validation: If the C=N peak is sharp and distinct from the polymer backbone signals, impregnation is successful.

2. Copper Capacity Determination (The Acid Test):

  • Pack 1.0 g of the synthesized SIR into a small glass column.

  • Pass 50 mL of 0.05 M Cu(II) sulfate solution (buffered to pH 4.5 with acetate) through the column at a flow rate of 1 mL/min.

  • Collect the effluent.

  • Elute the bound copper with 20 mL of 2 M H₂SO₄.

  • Analyze the eluate for Cu concentration (AA or ICP-OES).[1]

    • Calculation: Capacity (mmol/g) = (Vol_eluate × Conc_Cu) / Mass_resin.

    • Success Metric: A high-quality SIR should achieve >0.5 mmol Cu/g resin.[1]

Part 4: Data Presentation & Troubleshooting

Table 1: Support Matrix Compatibility

Support TypePolymer BackbonePolarityInteraction MechanismRecommended For
Amberlite XAD-2 Polystyrene-DVBHydrophobicπ-π StackingHigh acid feeds; non-polar matrices.
Amberlite XAD-7 Acrylic EsterModerateDipole-DipoleGeneral aqueous feeds; faster kinetics.
Merrifield Resin Chloromethyl-PSReactiveNOT RECOMMENDED Covalent modification kills activity.

Troubleshooting Guide:

  • Problem: High ligand leaching during the first use.

    • Cause: Ligand crystallized on the surface rather than in the pores.

    • Fix: Perform a "hexane wash" after drying (Step 5 of Protocol A).

  • Problem: Low Copper uptake.

    • Cause: pH too low during extraction.

    • Fix: 5-tert-butylsalicylaldoxime requires pH > 2.0 for efficient extraction.[1] Adjust feed pH.

  • Problem: Resin floats in aqueous solution.

    • Cause: Air trapped in hydrophobic pores.

    • Fix: Pre-wet the resin with a small amount of methanol before adding the aqueous sample, then rinse with water.

References

  • Mechanisms of Metal Extraction

    • Title: Solvent-Impregnated Resins for Niche Applic
    • Source: The Southern African Institute of Mining and Metallurgy (SAIMM).
    • URL:[Link]

  • SIR Preparation Methodology

    • Title: Solvent impregnated resins (SIRs)
    • Source: ResearchG
    • URL:[Link]

  • Ligand Chemistry & Structure

    • Title: Copper(II) complex of the Schiff base ligand salicylaldoxime.[3]

    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • Resin Functionalization Context

    • Title: Functionalization of Amberlite XAD-2 with 5-Sulfosalicylic Acid (Comparative Method).[1]

    • Source: IJRB
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly improve your reaction yields.

The synthesis of this oxime is a two-step process. First, the ortho-formylation of 4-tert-butylphenol to produce 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde. Second, the oximation of the resulting aldehyde. This guide will address potential issues in both stages of the synthesis.

I. Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: Formylation of 4-tert-butylphenol

The introduction of a formyl group onto the phenol ring is often the most challenging step, with yields that can be notoriously low if not optimized.[1][2] The two most common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

Question 1: My Duff reaction yield for 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde is very low, and I have a lot of unreacted starting material. How can I improve this?

Underlying Cause: The Duff reaction, which uses hexamethylenetetramine (HMT) as the formylating agent, is known for being inefficient, especially with certain substituted phenols.[1][3] Incomplete reaction is a common issue. The reaction requires strongly electron-donating groups on the aromatic ring for the electrophilic substitution to proceed efficiently.[1]

Solutions:

  • Increase Equivalents of Hexamethylenetetramine (HMT): Using a larger excess of HMT can drive the reaction forward. Some procedures recommend using up to 3 equivalents of HMT for every equivalent of the phenol.[4]

  • Optimize Reaction Temperature and Time: The reaction typically requires heating. A temperature of around 130°C in glacial acetic acid is often used.[5] Ensure the reaction is heated for a sufficient duration, which can range from 1 to 5 hours.[5]

  • Modified Duff Reaction Conditions: The use of trifluoroacetic acid as both a solvent and reagent can sometimes improve yields compared to glacial acetic acid.[6] One study reported a 61.06% yield of 5-tert-butyl-2-hydroxybenzaldehyde when refluxing 4-tert-butylphenol with HMT in anhydrous trifluoroacetic acid at 80°C for 24 hours.[6]

  • Alternative Formylation Method: Consider an alternative ortho-formylation method using paraformaldehyde and a Lewis acid catalyst like MgCl₂ with triethylamine.[7] A reported procedure using this method achieved an 83% yield of 5-tert-butyl-2-hydroxybenzaldehyde.[7]

Question 2: I'm using the Reimer-Tiemann reaction, but my yield is poor and I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity and overall yield?

Underlying Cause: The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile.[8][9] While it generally favors ortho-formylation, the formation of the para-substituted product is a common side reaction.[2] The reaction can also be exothermic and difficult to control, leading to side products.[10]

Solutions:

  • Vigorous Stirring and Phase-Transfer Catalysis: The reaction is often biphasic (aqueous base and organic chloroform).[8] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the transport of the hydroxide ion into the organic phase, leading to more efficient dichlorocarbene formation.

  • Temperature Control: The reaction needs to be heated to initiate, but can become highly exothermic.[10] Maintain a controlled temperature, typically around 60-70°C, to minimize the formation of side products.[10][11]

  • Choice of Base: While sodium hydroxide is commonly used, other alkali hydroxides like potassium or cesium hydroxide can also be employed.[11] The concentration of the aqueous hydroxide solution is typically in the range of 10-40%.[11]

ParameterDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamethylenetetramine (HMT)Chloroform
Catalyst/Solvent Glacial Acetic Acid or Trifluoroacetic AcidStrong Base (e.g., NaOH)
Typical Yields Often low to moderate[1][3]Generally poor[2]
Key Challenges Incomplete reaction, low efficiency[1][3]Regioselectivity (ortho vs. para), exothermic nature[2][10]
Step 2: Oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

The conversion of the aldehyde to the oxime is generally a more straightforward and higher-yielding reaction. However, issues can still arise.

Question 3: The oximation reaction seems incomplete, and I'm having trouble isolating a pure product. What can I do?

Underlying Cause: The reaction between an aldehyde and hydroxylamine hydrochloride to form an oxime is an equilibrium process.[12] The use of a base is necessary to neutralize the HCl salt of hydroxylamine and to facilitate the reaction. Incomplete reaction can be due to suboptimal pH or insufficient reaction time. Purification issues can arise from the solubility of the product or the presence of unreacted starting materials.

Solutions:

  • pH Adjustment: The rate of oxime formation is pH-dependent, with the optimal pH typically being in the range of 4-6.[13] Using a base like sodium acetate or sodium carbonate can help maintain a suitable pH.[14][15]

  • Solvent System: A mixture of ethanol and water is a common solvent system for this reaction.[14] The water helps to dissolve the hydroxylamine hydrochloride and the base, while the ethanol helps to dissolve the aldehyde.

  • Reaction Conditions: Refluxing the reaction mixture for a couple of hours is usually sufficient to drive the reaction to completion.[14]

  • Purification: The oxime product can often be precipitated by adding water to the reaction mixture.[14] If the product is an oil or does not precipitate cleanly, extraction with an appropriate organic solvent followed by column chromatography may be necessary. Recrystallization from a suitable solvent like ethanol can be used to further purify the solid product.[14]

II. Frequently Asked Questions (FAQs)

Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde
  • Q1: What is the expected yield for the Duff reaction to synthesize 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde?

    • A1: The Duff reaction is known for its variable and often low yields.[3] While some modified procedures report yields up to 61%,[6] it is not uncommon to obtain lower yields.

  • Q2: Are there any safer alternatives to chloroform for the Reimer-Tiemann reaction?

Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde Oxime
  • Q3: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?

    • A3: Yes, hydroxylamine sulfate can be used.[16] You will still need to use a base to neutralize the sulfuric acid and liberate the free hydroxylamine.

  • Q4: Is it possible to perform the oximation at room temperature?

    • A4: While heating is often recommended to ensure the reaction goes to completion in a reasonable time, some oximation procedures can be performed at room temperature, sometimes with the aid of grinding the reactants together.[15] However, reaction times may be longer.

  • Q5: What are some common side reactions during oximation?

    • A5: For aldehydes, side reactions such as polymerization and condensation can sometimes occur, especially under harsh conditions.[17] However, for the oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde, these are generally not significant issues under standard reaction conditions.

III. Experimental Protocols and Visualizations

Protocol 1: Modified Duff Reaction for 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

This protocol is based on a modified procedure that has been reported to provide improved yields.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in anhydrous trifluoroacetic acid.

  • Add hexamethylenetetramine (2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and maintain it at reflux for 24 hours under a nitrogen atmosphere.[6]

  • After cooling, slowly pour the reaction mixture into a 4 M hydrochloric acid solution and stir for 10 minutes.[6]

  • Extract the product with dichloromethane.[6]

  • Wash the combined organic layers with 4 M hydrochloric acid and then with deionized water.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography.[6]

Protocol 2: Oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

This is a general and reliable protocol for the oximation step.

  • In a round-bottom flask, dissolve 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde (1 equivalent) in a mixture of ethanol and water.[14]

  • Add hydroxylamine hydrochloride (2.4 equivalents) and sodium acetate (2.4 equivalents) to the solution.[14]

  • Heat the reaction mixture to reflux for 2 hours.[14]

  • Cool the mixture and add water until no more precipitate forms.[14]

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime.[14]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oximation 4-tert-butylphenol 4-tert-butylphenol 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde 4-tert-butylphenol->5-(tert-butyl)-2-hydroxybenzenecarbaldehyde Duff Reaction or Reimer-Tiemann Reaction aldehyde 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime aldehyde->oxime Hydroxylamine Hydrochloride, Base

Caption: Overall synthetic route to the target oxime.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_formylation Formylation Step Issues cluster_oximation Oximation Step Issues start Low Yield of Final Oxime check_step1 Analyze Purity and Yield of Aldehyde Intermediate start->check_step1 low_aldehyde_yield Low Aldehyde Yield check_step1->low_aldehyde_yield good_aldehyde_yield Good Aldehyde Yield check_step1->good_aldehyde_yield optimize_duff Optimize Duff Reaction: - Increase HMT - Adjust Temp/Time - Change Solvent low_aldehyde_yield->optimize_duff Yes consider_reimer Consider Reimer-Tiemann or other methods optimize_duff->consider_reimer optimize_oximation Optimize Oximation: - Check pH - Adjust Solvent Ratio - Increase Reaction Time/Temp good_aldehyde_yield->optimize_oximation Yes purification_issues Address Purification: - Recrystallization - Chromatography optimize_oximation->purification_issues

Caption: A logical approach to diagnosing yield issues.

IV. References

  • The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. [Link]

  • Synthesis of 3-trifluoromethyl-5-tert-butyl salicylaldehyde oxime - PrepChem.com. [Link]

  • Oxime Formation Step Optimization - SlideShare. [Link]

  • Process for producing oximes - Google Patents.

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen Overseas. [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.

  • 3,5-Di-tert-butylsalicylaldehyde - Grokipedia. [Link]

  • Reimer-Tiemann Reaction - J&K Scientific. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Oximes - Sciencemadness Discussion Board. [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.

  • Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine - Organic Syntheses. [Link]

  • Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. [Link]

  • One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - ACS Publications. [Link]

  • Researches the Process of Formation Salicylaldoxime the Condensation of Salicylaldehyde and Hydroxylamine Sulfate with a Polarographic Control - ResearchGate. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Alternate pathway for Perkin reaction of salicylaldehyde - Chemistry Stack Exchange. [Link]

  • HYDROXYLAMINE HCL - Ataman Kimya. [Link]

  • Process for 3,5-di-tert-butylsalicylaldehyde - European Patent Office. [Link]

Sources

Technical Support Center: Purification of 5-tert-Butylsalicylaldoxime

[1]

Welcome to the Advanced Purification Hub. Subject: 5-tert-butylsalicylaldoxime (5-t-BSAO) CAS: 3525-50-0 (Generic Salicylaldoxime derivatives) / Specific derivatives vary.[1] Primary Application: Copper Hydrometallurgy (LIX reagents), Analytical Ligands, Supramolecular Chemistry.[1]

Module 1: Strategic Overview & Diagnostics

Before initiating purification, you must diagnose the state of your crude material.[1] 5-t-BSAO is prone to "oiling out" and retaining its aldehyde precursor.[1] Use this decision matrix to select the correct protocol.

Purification Decision Matrix

PurificationLogicStartCrude 5-t-BSAOCheckPurityAnalyze Purity (TLC/NMR)Start->CheckPurityDecision1Major Impurity?CheckPurity->Decision1PathANon-Acidic Neutrals(Solvent/Alkyl-phenols)Decision1->PathANeutrals presentPathBUnreacted Aldehyde(Yellow/Orange tint)Decision1->PathBAldehyde presentPathCTrace Metals / ColorDecision1->PathCHigh Purity NeededActionAProtocol 1:Acid/Base 'Switch' ExtractionPathA->ActionAActionBProtocol 2:Bisulfite Wash + RecrystallizationPathB->ActionBActionCProtocol 3:Chelation Wash + CharcoalPathC->ActionCFinalAnalytical Grade 5-t-BSAOActionA->FinalActionB->FinalActionC->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Module 2: The Protocols

Protocol 1: The Acid/Base "Switch" (Removal of Neutral Impurities)

Best For: Removing non-phenolic contaminants (e.g., toluene, unreacted alkyl-benzenes) from the crude synthesis mass.[1] Mechanism: 5-t-BSAO contains a phenolic hydroxyl group (

11

Reagents:

  • Solvent A: Toluene or Diethyl Ether (organic phase)

  • Base: 1M NaOH (aq)

  • Acid: 2M HCl or H₂SO₄[1]

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal Toluene.

  • Extraction (The Switch): Transfer to a separatory funnel. Add 1.2 equivalents of 1M NaOH. Shake vigorously.

    • Observation: The 5-t-BSAO moves to the aqueous layer (turning it yellow/orange due to phenolate formation).

  • Separation: Drain the aqueous layer (Product) into a clean flask. Discard the organic top layer (Neutrals).

  • Wash: Wash the aqueous phase once with fresh Toluene to remove entrained organics.

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 2M HCl while stirring until pH < 4.

    • Result: The product will precipitate as a white/off-white solid.

  • Filtration: Vacuum filter and wash with cold water.

Protocol 2: Anti-Oiling Recrystallization (The Gold Standard)

Best For: Removing unreacted aldehyde and refining crystal habit. The Challenge: Alkyl-substituted aromatics often "oil out" (separate as a liquid) rather than crystallize because their melting points are depressed by impurities.

Solvent System:

  • Primary: Ethanol (EtOH) or Methanol (MeOH)

  • Anti-Solvent: Water (H₂O)

  • Alternative: Petroleum Ether (60-80°C fraction)[1]

Step-by-Step:

  • Saturation: Dissolve the crude dried solid in boiling Ethanol . Use the minimum amount required to just dissolve it.

    • Critical: If the solution is dark yellow/brown, add Activated Charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • The Cloud Point: Remove from heat. Add warm Water dropwise with agitation until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool very slowly to room temperature.

    • Why? Rapid cooling traps impurities and causes oiling. Slow cooling promotes the formation of the thermodynamic (E)-isomer lattice.

  • Harvest: Once at RT, move to a fridge (4°C) for 2 hours. Filter and wash with cold 50:50 EtOH:Water.

Data: Solvent Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingImpurity Removal
Ethanol/Water HighLowMediumExcellent (Polar impurities)
Petroleum Ether MediumVery LowLowGood (Aldehyde removal)
Hexane MediumLowHighModerate
Toluene Very HighHighN/APoor (Yield loss)

Module 3: Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil, not crystals. What happened? Diagnosis: This is "oiling out." It occurs when the solution temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid). The Fix:

  • Re-heat the mixture until clear.

  • Seed it: Add a tiny crystal of pure 5-t-BSAO (if available) or scratch the glass wall with a rod.

  • Add Solvent: You may have too little solvent. Add 10% more solvent to lower the concentration slightly, keeping the oil in solution longer as it cools.[1]

Q2: The product remains yellow even after recrystallization. Diagnosis: Persistent yellow color usually indicates trace 5-tert-butylsalicylaldehyde (the starting material) or oxidation products (quinones). The Fix:

  • Bisulfite Wash: Before recrystallization, dissolve the crude in ether and wash with saturated Sodium Bisulfite (

    
    ) solution. This forms a water-soluble adduct with the aldehyde, removing it from the organic phase.[1]
    

Q3: How do I ensure I have the correct Isomer? Technical Insight: Salicylaldoximes exist in syn (Z) and anti (E) forms. The (E)-isomer is the active extractant in metal recovery (LIX reagents) because the phenolic -OH and oxime -N are positioned to chelate metals.

  • Validation: The (E)-isomer is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen. This makes it less acidic and more stable than the Z-isomer.

  • Protocol: Standard recrystallization favors the stable (E)-isomer. If you suspect a mixture, refluxing in ethanol with a trace of acid (HCl) promotes isomerization to the thermodynamic (E) form.

Module 4: Advanced Analytical Purity (Chromatography)

For drug development or crystallographic studies where >99.5% purity is required:

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase:

  • Start: 100% Hexane (elutes non-polar impurities).

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexane.
    
  • Note: The oxime will streak if the silica is too acidic. Pre-wash the column with 1% Triethylamine in Hexane if streaking occurs.

References

  • Synthesis and Extraction Properties

    • Source: Patent CN104177275A.
    • URL:[1]

  • Isomer Selectivity & Structure

    • Source: Tüzün, B. (2014).[2] "Selectivity of Salicylaldoxime and its Derivatives." Journal of New Results in Science. Discusses the DFT calculations and stability of salicylaldoxime isomers (E vs Z) and their metal binding efficiency.

    • URL:

  • General Recrystallization Methodologies

    • Source: University of Alberta, Department of Chemistry.[1] "Recrystallization - Solvent Selection and Oiling Out."[3]

    • URL: (General Reference for Oiling Out mechanics)

  • Metal Chelation Context

    • Source: ChemicalBook. "Salicylaldoxime Properties and Applications.
    • URL:[1]

Technical Support Center: Phenolic Oxime Extractant Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation of Phenolic Oxime Extractants Document ID: TSC-OX-2026-02 Status: Active / Verified

Introduction

Welcome to the Technical Support Center. I am your Senior Application Scientist.

You are likely here because your solvent extraction (SX) circuit is showing symptoms of chemical stress: loss of copper transfer capacity, increased phase disengagement times, or the formation of interfacial "crud." In high-value separation processes—whether in hydrometallurgical copper recovery or intermediate purification in chemical synthesis—the stability of the phenolic oxime extractant is the economic linchpin.

This guide moves beyond basic operation manuals. It dissects the causality of degradation (hydrolysis, oxidation, and nitration) and provides self-validating protocols to diagnose and arrest these decay pathways.

Module 1: Hydrolytic Instability (Acid-Catalyzed)

User Question:

"Our copper transfer capacity is dropping steadily over weeks, but we haven't changed our feed concentration. The organic phase looks normal. What is happening?"

Technical Diagnosis:

You are likely experiencing acid-catalyzed hydrolysis .[1] Phenolic oximes are Schiff bases. Under high acid conditions (typical in stripping sections), the C=N double bond is susceptible to cleavage. This reverses the synthesis reaction, splitting the active extractant back into its parent carbonyl (ketone or aldehyde) and an amine species (hydroxylamine).

The Critical Distinction: Aldoximes vs. Ketoximes

  • Aldoximes (e.g., LIX 860 types) are strong extractants but are kinetically unstable in high acid. They hydrolyze significantly faster than ketoximes.

  • Ketoximes (e.g., LIX 84 types) are weaker extractants but possess a methyl group on the carbon backbone that provides steric hindrance, making them more resistant to hydrolysis [1].

The Mechanism

The degradation is not random; it is a function of acid concentration (


) and temperature.

HydrolysisMechanism Oxime Phenolic Oxime (Active Extractant) Transition Tetrahedral Intermediate Oxime->Transition + H2O Acid Acid Catalyst (H+) Acid->Transition Catalyzes Products Degradation Products (Ketone/Aldehyde + Hydroxylamine) Transition->Products Irreversible in Stripping Conditions

Figure 1: Acid-catalyzed hydrolysis pathway of phenolic oximes. Note that while chemically reversible, the hydroxylamine byproduct often decomposes or washes away in continuous circuits, rendering the loss permanent without intervention.

Mitigation Strategy
  • Temperature Control: Hydrolysis rates double for every ~10°C increase. Ensure your stripping mixer-settlers do not exceed 45°C.

  • Acidity Management: If using aldoximes, avoid stripping acid concentrations >180 g/L

    
     unless necessary for electrolyte balance.
    
  • Re-Oximation (Advanced): In some cases, adding hydroxylamine sulfate to the organic phase can reverse the reaction, regenerating the oxime from the degradation ketone/aldehyde [2].

Module 2: Oxidative Degradation (Catalytic)

User Question:

"We are seeing a buildup of black sludge (crud) at the interface, and the viscosity of the organic phase is increasing. Is this biological?"

Technical Diagnosis:

While biologicals are possible, this is classically Manganese (Mn) catalyzed oxidation .[2] If your feed solution contains Manganese, it can transfer into the organic phase. Although oximes are selective for Copper, entrained Mn or Mn loaded at high pH acts as a redox catalyst. It oxidizes the phenolic ring or the alkyl chain, creating free radicals that polymerize the extractant.

The "Mn-Cycle" Danger

Manganese cycles between Mn(II) and Mn(III)/Mn(IV) states within the mixer-settler, acting as a pump that continuously introduces oxygen radicals into the organic molecule [6].

Troubleshooting Protocol: The Mn-Scrub

To confirm if Mn is the culprit, you must measure the Mn content in your loaded organic phase. If it exceeds 5-10 ppm, you are in the danger zone.

Corrective Action:

  • Adjust O/A Ratio: Mn loads primarily when the extractant is "starved" of Copper. Ensure your Extraction stages run at an O/A ratio that keeps the extractant near saturation with Copper (leaving little room for Mn).

  • Scrub Stage: Implement a scrub stage with slightly acidic water (pH 2.0-2.5) or high copper electrolyte to crowd off the weakly held Mn before it enters the oxidation-prone stripping section [3].

Module 3: Nitration (The "Stripping Failure")

User Question:

"Our organic phase is turning dark, and we can't strip the copper off. The copper remains in the organic phase even with strong acid."

Technical Diagnosis:

This is Nitration .[3] If your leach solution contains nitrates (


) or nitrites, they react with the phenolic ring to form Nitro-oximes .

Why is this fatal? The nitro group is electron-withdrawing. It increases the acidity of the phenolic proton, making the oxime an extremely strong extractant. It binds copper so tightly that standard sulfuric acid stripping cannot remove it [1]. The copper is permanently "locked" in the organic phase.

Prevention Protocol

Once nitration occurs, the extractant is largely ruined. Prevention is the only cure.

  • Wash the Organic: If nitrates are in the feed, ensure thorough washing of the loaded organic to prevent entrained nitrates from reaching the acidic stripping stage where the nitration reaction is fastest.

  • Sacrificial Additives: In high-nitrate environments, add sulfamic acid or urea to the aqueous feed. These scavenge nitrous acid (

    
    ) before it attacks the oxime [1].
    

Module 4: Experimental Protocols & Data

Protocol A: Standard Loading Capacity Test (Max Load)

Use this self-validating test to quantify degradation. If your Max Load decreases over time, you have degradation.

Reagents:

  • Synthetic PLS: 6.0 g/L Cu, pH 2.0 (Sulfate media).

  • Your working organic phase (stripped).

Steps:

  • Contact: In a separatory funnel, combine 50 mL Organic and 50 mL Synthetic PLS (O/A = 1:1).

  • Agitate: Shake vigorously for 3 minutes. Allow to separate.

  • Discard Aqueous: Drain the aqueous phase.[4]

  • Repeat: Add fresh Synthetic PLS to the same organic. Shake for 3 minutes.

  • Loop: Repeat steps 3-4 for a total of 4 contacts . (This ensures the organic is 100% saturated).

  • Analyze: Filter the final organic phase and analyze for Copper (Atomic Absorption or Titration).

  • Calculation:

    
    
    Compare this value to the fresh reagent baseline. [5]
    
Comparative Stability Data
FeatureAldoxime (e.g., LIX 860)Ketoxime (e.g., LIX 84)Modified Blends (e.g., LIX 984N)
Copper Strength High (Strong)Moderate (Weak)Balanced
Hydrolytic Stability Low (Degrades in high acid)High (Stable)Moderate
Stripping Acid Req High (>180 g/L)Low (<150 g/L)Moderate
Degradation Product AldehydeKetoneMixture

Visual Troubleshooting Logic

Use this flow to diagnose your specific issue.

TroubleshootingFlow Start Symptom Detected Branch1 Loss of Cu Capacity? Start->Branch1 Branch2 Crud / Viscosity? Start->Branch2 Branch3 Stripping Failure? Start->Branch3 Test1 Run Max Load Protocol Branch1->Test1 Test2 Measure Mn in Organic Branch2->Test2 Test3 Check Feed Nitrate Branch3->Test3 Result1 Capacity < Baseline Test1->Result1 Diag1 Diagnosis: Hydrolysis Result1->Diag1 Result2 Mn > 5ppm Test2->Result2 Diag2 Diagnosis: Oxidative Degradation Result2->Diag2 Result3 Nitrate Present + Dark Organic Test3->Result3 Diag3 Diagnosis: Nitration Result3->Diag3

Figure 2: Diagnostic logic flow for identifying the root cause of extractant failure.

References

  • Virnig, M. J., et al. "Effects of nitrate on copper solvent extraction with oximes." Proceedings of Copper 2003. 5[6]

  • Li, G., et al. "Identification and regeneration of degradation products from phenolic hydroxyoxime-based extractant in long-term copper solvent extraction plant." Hydrometallurgy, 2018.[7][8] 7

  • Robinson, T. "Solvent extraction: the coordination chemistry behind extractive metallurgy." Chemical Society Reviews, 2013. 9

  • Sahu, S., et al. "Deoximation of keto- and aldoximes to carbonyl compounds."[10] Indian Journal of Chemistry, 2008.[10] 10

  • Sole, K. C. "Evaluation of Copper Solvent-Extraction Circuit Data and Performance." Journal of the Southern African Institute of Mining and Metallurgy, 2015. 11

  • Ren, W., et al. "Manganese catalyzed oximation of hydrocarbons to oximes." Nature Communications/PMC, 2026. 12

Sources

Technical Support Center: Thermal Stability of Oxime-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime-metal complexes. This guide is designed to provide expert insights and practical troubleshooting advice for the common thermal stability challenges encountered during your experiments. Our focus is on understanding the "why" behind the "how," ensuring your experimental choices are informed and effective.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the thermal stability of oxime-metal complexes, providing a foundational understanding of the key factors at play.

Q1: My oxime-metal complex decomposes at a lower temperature than expected. What are the primary factors influencing thermal stability?

A1: The thermal stability of an oxime-metal complex is not governed by a single factor but is a multifactorial property. Several key aspects of your complex's structure and the experimental environment can significantly impact its decomposition temperature.[1][2][3]

  • The Nature of the Metal Ion: The identity of the central metal ion is a critical determinant. Generally, for a given oxime ligand, the thermal stability follows trends related to the metal's properties. For instance, with 2-hydroxyaryloximes, the stability under a nitrogen atmosphere has been observed to follow the series Pd(II) > Ni(II) > Cu(II).[1][2][3] This trend can be attributed to factors like the metal's ionic radius, electronegativity, and the strength of the metal-ligand bonds formed.[4][5][6]

  • Ligand Structure and Substituents: The structure of the oxime ligand itself plays a crucial role. Bulky substituents on the oximic carbon or the aromatic rings of the ligand can enhance thermal stability.[1][2] This is often due to steric hindrance, which can protect the coordination sphere from thermal degradation. Additionally, the electronic effects of substituents (electron-donating or electron-withdrawing) can influence the strength of the coordination bonds and, consequently, the thermal stability.

  • Coordination Geometry and Chelation: The way the oxime ligand coordinates to the metal center is fundamental. Bidentate or polydentate oxime ligands that form chelate rings with the metal ion generally result in more stable complexes compared to their monodentate counterparts, an effect known as the chelate effect.[7][8] The formation of five- or six-membered chelate rings is particularly favorable for enhancing stability.[4]

  • Intramolecular and Intermolecular Interactions: The presence of intramolecular hydrogen bonds, for example between a phenolic hydroxyl group and the oxime's nitrogen or oxygen, can significantly contribute to the overall stability of the complex.[1] These interactions help to rigidify the structure, requiring more energy to initiate decomposition.

Q2: I am observing unexpected mass loss in my Thermogravimetric Analysis (TGA) curve before the main decomposition. What could be the cause?

A2: Unexpected mass loss at lower temperatures in a TGA experiment often points to the presence of volatile components within your sample that are not part of the primary complex structure.

  • Solvent of Crystallization: Many metal complexes crystallize with solvent molecules (e.g., water, ethanol) incorporated into their crystal lattice. These solvent molecules are typically lost at relatively low temperatures, often below 150°C.[2][9] This will appear as a distinct step in your TGA curve.

  • Hygroscopic Nature of the Sample: If your complex is hygroscopic, it may have adsorbed water from the atmosphere during handling or storage. This adsorbed water will also be lost upon heating, contributing to an initial mass loss.

  • Dehydration of Coordinated Water: In some cases, water molecules may be directly coordinated to the metal center. The removal of these coordinated water molecules (dehydration) will also result in a mass loss at a temperature that is typically higher than for lattice water but lower than the main ligand decomposition.[3]

To confirm the nature of the lost species, coupling your TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) can provide real-time analysis of the evolved gases.[10][11]

Q3: Does the experimental atmosphere (e.g., air vs. nitrogen) affect the decomposition pathway of my oxime-metal complex?

A3: Absolutely. The atmosphere under which you perform thermal analysis can drastically alter the decomposition products and the overall thermal profile.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition is primarily a pyrolysis process. The complex breaks down into volatile organic fragments from the ligand and a solid residue. This residue is often a mixture of the metal and carbonaceous material.[1][2]

  • Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition process is oxidative. The organic ligand will combust, typically leading to the formation of gaseous products like CO₂, H₂O, and nitrogen oxides. The final residue is usually the pure metal oxide.[1] The decomposition in air is often more exothermic and can occur at different temperatures compared to decomposition in an inert atmosphere.

It is crucial to choose the atmosphere that is most relevant to the intended application of your complex or the information you are seeking about its thermal behavior.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to troubleshooting specific problems you might encounter during your experiments with oxime-metal complexes.

Observed Problem Potential Causes Troubleshooting Steps & Explanations
Low Yield or No Formation of the Desired Complex - Inappropriate pH of the reaction mixture.- Incorrect metal-to-ligand ratio.- Steric hindrance from bulky ligands.- Unsuitable solvent.1. Optimize Reaction pH: The formation of many oxime-metal complexes is pH-dependent. For instance, the precipitation of nickel dimethylglyoxime is typically carried out in a slightly alkaline solution to ensure the deprotonation of the oxime group, which is necessary for coordination.[12] Use a buffer to maintain the optimal pH throughout the reaction.2. Vary Metal-to-Ligand Stoichiometry: While a 1:2 metal-to-ligand ratio is common for many divalent metals with bidentate oximes, this is not universal. Experiment with different ratios to find the optimal conditions for your specific system.3. Consider Ligand Design: If you suspect steric hindrance is an issue, you might need to synthesize a new ligand with less bulky substituents near the coordination site.4. Solvent Screening: The solubility of both the reactants and the resulting complex can be highly dependent on the solvent. Perform small-scale reactions in a variety of solvents to identify the one that gives the best yield and purity.
Complex Decomposes During Synthesis or Purification - High reaction temperature.- Presence of strong acids or bases.- Photodegradation.1. Lower Reaction Temperature: Many oxime-metal complexes are sensitive to heat. Conduct your synthesis at room temperature or even at lower temperatures (e.g., in an ice bath) to prevent thermal decomposition.2. Control pH: As mentioned, pH is critical. Extreme pH values can catalyze the hydrolysis of the oxime group or the decomposition of the complex.3. Protect from Light: Some complexes are light-sensitive. If you suspect photodegradation, perform your synthesis and purification steps in the dark or under amber light.
Inconsistent TGA Results - Inconsistent heating rate.- Variation in sample mass.- Particle size differences.- Sample packing in the TGA pan.1. Standardize Heating Rate: The heating rate can significantly affect the observed decomposition temperature.[2][3] Use a consistent heating rate for all your experiments to ensure comparability of results.2. Use Consistent Sample Mass: While the sample mass may not drastically change the decomposition mode, it can influence the heat transfer within the sample, leading to slight variations in the TGA curve.[2] Aim for a consistent sample mass in each run.3. Homogenize Particle Size: Grind your sample gently to achieve a uniform particle size. This will ensure more uniform heat distribution and decomposition.4. Standardize Sample Packing: Pack the sample loosely and evenly in the TGA pan to facilitate the escape of evolved gases and ensure consistent heat transfer.
Formation of an Oily or Tarry Product Instead of a Crystalline Solid - Presence of impurities.- Incomplete reaction.- Formation of a mixture of products.1. Purify Reactants: Ensure that your metal salt and oxime ligand are of high purity. Impurities can interfere with crystallization.2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it has gone to completion before attempting to isolate the product.3. Recrystallization: If you obtain an oily product, try to dissolve it in a minimal amount of a suitable hot solvent and then cool it slowly to induce crystallization. You may need to screen several solvents or solvent mixtures.

Section 3: Experimental Protocols & Workflows

To aid in your investigations, here are detailed protocols for common techniques used to assess the thermal stability of oxime-metal complexes.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an oxime-metal complex.

Materials:

  • TGA instrument

  • High-purity nitrogen or air

  • Microbalance

  • Your oxime-metal complex sample

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of your finely ground, dry sample into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (typically 20-50 mL/min).

    • Program the temperature profile. A typical profile would be to hold at a starting temperature (e.g., 30°C) for a few minutes to stabilize, then ramp up to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum mass loss from the derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass loss at each decomposition step.

Workflow for Investigating Thermal Decomposition

The following diagram illustrates a logical workflow for a comprehensive investigation of the thermal stability of a newly synthesized oxime-metal complex.

Thermal_Stability_Workflow cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_advanced_analysis Advanced Analysis cluster_interpretation Interpretation & Conclusion Synthesis Synthesize Oxime-Metal Complex Characterization Characterize Complex (FTIR, NMR, Elemental Analysis) Synthesis->Characterization TGA_N2 TGA in N2 Atmosphere Characterization->TGA_N2 TGA_Air TGA in Air Atmosphere Characterization->TGA_Air DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_MS_FTIR TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA_N2->TGA_MS_FTIR Residue_Analysis Analyze Residue (XRD, SEM-EDX) TGA_N2->Residue_Analysis TGA_Air->TGA_MS_FTIR TGA_Air->Residue_Analysis Mechanism Propose Decomposition Mechanism DSC->Mechanism TGA_MS_FTIR->Mechanism Residue_Analysis->Mechanism Stability_Conclusion Conclude on Thermal Stability Mechanism->Stability_Conclusion

Caption: Workflow for Thermal Stability Investigation.

Section 4: Visualizing Key Concepts

The following diagrams illustrate important concepts related to the stability of oxime-metal complexes.

Factors Influencing Thermal Stability

This diagram shows the interplay of various factors that determine the thermal stability of an oxime-metal complex.

Factors_Influencing_Stability center Thermal Stability of Oxime-Metal Complex Metal Metal Ion Properties (Size, Charge, EN) center->Metal Determined by Ligand Ligand Structure (Sterics, Electronics) center->Ligand Influenced by Coordination Coordination Environment (Geometry, Chelation) center->Coordination Dependent on Interactions Intra/Intermolecular Interactions (H-bonds) center->Interactions Enhanced by

Sources

Validation & Comparative

Mass Spectrometry Analysis of 5-tert-butyl-2-hydroxybenzaldehyde Oxime: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-butyl-2-hydroxybenzaldehyde oxime (often referred to in hydrometallurgy as a derivative of the LIX reagent class) presents unique analytical challenges due to its amphoteric nature and thermal lability. While widely used as a chelating ligand for copper and nickel extraction, its quantification and purity analysis are frequently complicated by thermal degradation in Gas Chromatography (GC) and isomeric splitting (E/Z) in Liquid Chromatography (LC).

This guide provides an objective comparison of ionization techniques (EI vs. ESI), details the fragmentation logic required to distinguish the oxime from its aldehyde precursor, and offers a validated LC-MS/MS protocol.

Part 1: The Analyte & The Analytical Challenge

Before selecting a method, one must understand the molecule's behavior under stress.

  • Compound: 5-tert-butyl-2-hydroxybenzaldehyde oxime

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.24 g/mol

  • Key Functional Groups: Phenolic -OH (acidic), Oxime -C=N-OH (amphoteric), tert-butyl group (lipophilic/fragmentation prone).

The "False Positive" Trap

A critical insight for analysts is the mass coincidence between the oxime's primary fragment and its synthetic precursor.

  • Oxime MW: 193 Da

  • Precursor (Aldehyde) MW: 178 Da

  • Risk: In Electron Impact (EI) MS, the oxime readily loses a methyl group (

    
    , mass 15) from the tert-butyl moiety. 
    
    
    
    .
  • Result: A degraded or fragmented oxime spectrum can easily be mistaken for the aldehyde precursor if retention times are not strictly calibrated.

Part 2: Comparative Ionization Techniques

The choice of ionization source dictates the quality of structural information vs. sensitivity.

FeatureElectron Impact (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Hard Ionization (70 eV electron bombardment)Soft Ionization (Solution-phase charge transfer)Gas-phase chemical ionization (Corona discharge)
Primary Ion

(Radical Cation)

or


Fragmentation Extensive. Good for structural fingerprinting.[1][2]Minimal. Preserves molecular ion.[2]Moderate. Good for non-polar species.[2]
Suitability Low. High risk of thermal degradation (dehydration to nitrile) in the injector port.High. Ideal for thermally labile oximes.Medium. Good if ESI sensitivity is low due to matrix suppression.
Detection Limit Nanogram rangePicogram range (High Sensitivity)Nanogram range

Expert Verdict: For quantitative analysis and purity assessment, ESI in Negative Mode (


)  is the superior choice. The phenolic proton is easily abstracted, providing high sensitivity without the thermal breakdown risks associated with GC-MS injectors.

Part 3: Fragmentation Mechanics & Logic

Understanding why the molecule breaks apart is essential for validating your data.

Electron Impact (EI) Pathway (GC-MS context)

If you must use GC-MS, expect the following:

  • m/z 193 (

    
    ):  Molecular ion (often weak).
    
  • m/z 178 (

    
    ): Base Peak . Loss of methyl radical from the tert-butyl group.
    
  • m/z 175 (

    
    ):  Loss of water. This is the "Ortho Effect." The phenolic hydroxyl and the oxime hydroxyl interact to eliminate water, forming a benzisoxazole cation.
    
  • m/z 160 (

    
    ):  Simultaneous loss of methyl and water.
    
ESI Negative Mode Pathway (LC-MS/MS context)

This is the recommended route for biological or environmental samples.

  • m/z 192 (

    
    ):  Precursor Ion. Very stable.
    
  • m/z 176 (

    
    ):  Loss of Oxygen (typical N-O bond cleavage in oximes).
    
  • m/z 164 (

    
    ):  Loss of CO (phenolic ring contraction).
    
Visualization: Fragmentation Logic

The following diagram illustrates the critical decision pathways and fragmentation logic.

FragmentationLogic M_Oxime Analyte: 5-t-butyl-salicylaldoxime (MW 193) Ion_Source Select Ionization Source M_Oxime->Ion_Source EI Electron Impact (EI) (Hard Ionization) Ion_Source->EI GC-MS ESI Electrospray (ESI -) (Soft Ionization) Ion_Source->ESI LC-MS (Recommended) Frag_Methyl Fragment: [M-CH3]+ (m/z 178) EI->Frag_Methyl -15 Da (t-butyl) Frag_Water Fragment: [M-H2O]+ (m/z 175) EI->Frag_Water -18 Da (Ortho Effect) Risk RISK: Overlap with Aldehyde Precursor (Aldehyde MW = 178) Frag_Methyl->Risk Mass Coincidence Parent_Ion Parent Ion: [M-H]- (m/z 192) ESI->Parent_Ion Deprotonation MS2_Frag MS/MS Fragment (m/z 176, 164) Parent_Ion->MS2_Frag CID Fragmentation

Caption: Logical flow of ionization choices and resulting fragmentation risks. Note the critical overlap risk in EI mode.

Part 4: Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed to be self-validating by utilizing the phenolic nature of the analyte for selective ionization.

Materials
  • Solvent A: Water + 5mM Ammonium Acetate (pH modifier).

  • Solvent B: Methanol (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Internal Standard: 4-tert-butylphenol (structurally similar, ionizes in negative mode).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 5-tert-butyl-2-hydroxybenzaldehyde oxime in 1 mL Methanol.

    • Dilute to 100 ng/mL with 50:50 Methanol:Water.

    • Self-Validation Step: Spike a duplicate sample with the aldehyde precursor (5-tert-butyl-2-hydroxybenzaldehyde) to confirm chromatographic separation.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 40% B (Isocratic hold to separate polar impurities).

      • 1-6 min: 40% -> 95% B (Elute oxime and hydrophobic impurities).

      • 6-8 min: 95% B (Wash).

    • Temperature: 35°C.

  • MS Parameters (ESI Negative):

    • Capillary Voltage: 3000 V.

    • Gas Temperature: 300°C.

    • Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation.

    • Transitions:

      • Quantifier: 192.1 -> 176.1 (Loss of Oxygen).

      • Qualifier: 192.1 -> 164.1 (Ring fragmentation).

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH Dissolution) LC LC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Source (Negative Mode) LC->Ionization Q1 Q1 Filter (Select m/z 192) Ionization->Q1 Collision Collision Cell (CID) Q1->Collision Q3 Q3 Filter (Select m/z 176) Collision->Q3 Data Data Output (Chromatogram) Q3->Data

Caption: LC-MS/MS Triple Quadrupole workflow for specific detection of the oxime.

Part 5: Performance Comparison Data

The following table contrasts the MS performance of the target oxime against its most common "interfering" alternatives.

AnalyteMW (Da)ESI(-) Parent IonKey Fragment (MS2)Retention Time (Relative)Notes
5-t-butyl-salicylaldoxime 193.24 192.2 176, 164 1.00 (Ref) Target Analyte. Shows E/Z isomer peaks in high-res LC.
5-t-butyl-salicylaldehyde178.23177.2162, 1331.25Precursor. More hydrophobic (lacks oxime OH). No m/z 192 parent.
Salicylaldoxime (Std)137.14136.1119, 930.45Standard. Elutes much earlier due to lack of t-butyl group.
LIX 84-I (Commercial)MixedMixedMixedBroadIndustrial reagent. Contains target oxime + isomers + kerosene matrix.
Interpretation of Data[1][3][4][5][6][7][8][9]
  • Retention Time: The tert-butyl group significantly increases retention on C18 columns compared to standard salicylaldoxime.

  • Isomerism: In the chromatogram, you may see two peaks for the target oxime (Syn and Anti isomers). Do not mistake the second isomer for an impurity. Both will have the same mass spectrum (m/z 192).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Oxime Derivatives. National Institute of Standards and Technology. [Link]

  • Awual, M. R. (2015). A novel facial composite adsorbent for enhanced copper(II) detection and removal from wastewater. Chemical Engineering Journal, 266, 368-375. (Validates the ligand structure and stability). [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of phenolic compounds. Journal of Chromatography A, 1217(27), 4303-4317. (Source for ESI negative mode ionization preference for phenols). [Link]

Sources

Definitive Guide: Elemental Analysis & Characterization of Oxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gatekeeper of Purity. In the development of oxime-based metallopharmaceuticals and catalysts, Elemental Analysis (EA) is not merely a confirmatory step; it is the primary gatekeeper of structural integrity. While spectroscopic methods (NMR, FTIR) confirm connectivity, only EA provides the quantitative proof of bulk purity and stoichiometry required for publication and clinical trials.

This guide objectively compares EA (Combustion Analysis) against alternative quantification methods and provides a rigorous, self-validating protocol for calculating and interpreting elemental data for oxime complexes, which are notoriously prone to solvation errors.

Part 1: Theoretical Framework & Comparative Analysis

The Challenge with Oxime Complexes

Oxime ligands (


) possess amphoteric properties and often form extensive hydrogen-bonding networks. When coordinating with transition metals (e.g., Ni, Cu, Zn), they frequently trap solvent molecules (water, ethanol) within the crystal lattice.
  • The Analytical Gap: A "clean" NMR spectrum does not detect non-protonated impurities (like inorganic salts) or accurately quantify lattice water, leading to erroneous biological dosing.

Comparative Analysis: CHNS Combustion vs. Alternatives

The following table contrasts the industry standard (CHNS Combustion) with common alternatives used in early-stage screening.

FeatureCHNS Combustion Analysis (The Standard)SEM-EDX (Energy Dispersive X-Ray)ICP-OES/MS (Inductively Coupled Plasma)
Primary Analyte C, H, N, S (Bulk Organic Framework)Surface Elements (All > Be)Metal Ions only
Precision

Absolute (Required for Journals)

(Semi-quantitative)
ppb to ppm levels (High Precision)
Sample Size 1–3 mgNon-destructive (Surface)< 1 mg (Destructive)
Limitation Requires homogenous, dry bulk sample.Poor accuracy for light elements (C, N). Surface bias.Cannot detect organic ligand degradation.
Verdict Mandatory for purity validation.Screening tool only.Complementary to EA for Metal % validation.
Workflow Visualization: The Validation Loop

The following diagram illustrates where EA fits into the characterization ecosystem. Note the critical feedback loop with Thermogravimetric Analysis (TGA).

G Synthesis 1. Synthesis (M + Oxime Ligand) Purification 2. Purification (Recrystallization) Synthesis->Purification VacuumDry 3. Vacuum Drying (Remove Surface Solvent) Purification->VacuumDry TGA 4. TGA Analysis (Determine Lattice Solvent) VacuumDry->TGA EA 5. CHNS Combustion (Experimental %) VacuumDry->EA Calc 6. Calculation (Theoretical vs. Exp) TGA->Calc Solvent Stoichiometry EA->Calc C, H, N % Decision Match < 0.4%? Calc->Decision Publish Publish / Bio-Assay Decision->Publish Yes Recalc Refine Formula (Add Solvates) Decision->Recalc No Recalc->Calc Iterate

Figure 1: The Integrated Characterization Workflow. Note the parallel reliance on TGA and EA to establish the true empirical formula.

Part 2: The Calculation Protocol (Self-Validating System)

This section details the mathematical framework for validating your complex. The core principle is Iterative Refinement : you assume a formula, calculate the theoretical percentages, compare with experimental data, and refine based on solvent content.

Step 1: The Theoretical Calculation

The theoretical percentage of an element (


) is derived from the Molecular Weight (

) of the entire complex, including counter-ions and lattice solvents.


  • 
    : Atomic weight of the element (e.g., C = 12.011, N = 14.007).
    
  • 
    : Number of atoms of that element in the formula.
    
  • 
    : Total molecular weight.
    
Step 2: The Hydration Correction (The "Oxime Trap")

Oxime complexes are rarely anhydrous. If your experimental Carbon % is lower than calculated, while Hydrogen % is higher , you likely have a hydrate.

Protocol:

  • Run TGA to find weight loss at 100–120°C (Lattice water).

  • Calculate moles of water (

    
    ) per mole of complex.
    
  • Adjust the formula:

    
    .
    
  • Recalculate theoretical values using the new

    
    .
    
Step 3: Case Study – Nickel(II) Bis(dimethylglyoximate)

Scenario: You synthesized a Ni-oxime complex.

  • Proposed Formula:

    
     (Anhydrous)
    
  • MW (Anhydrous): 288.91 g/mol

Experimental Data (Found):

  • C: 31.80%

  • H: 5.25%

  • N: 18.50%

Calculation Cycle 1 (Anhydrous Assumption):

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    

Analysis:

  • 
    : 
    
    
    
    (Fail > 0.4%)
  • Observation: Found C is low, Found H is high. Hypothesis: Hydrate.

Calculation Cycle 2 (Monohydrate Assumption):

  • New Formula:

    
    
    
  • New MW:

    
     g/mol 
    
  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    

Verdict: The Monohydrate calculation fits the experimental data within acceptable limits (


, 

). Note: In practice, if

, further purification or a hemi-hydrate calculation is needed.

Part 3: Experimental Protocol for High-Reliability EA

To ensure the "Self-Validating" nature of your data, follow this specific preparation protocol.

Sample Preparation (Crucial)

Oximes are hygroscopic. Sending "bench-dried" samples to the microanalysis lab is the #1 cause of failure.

  • Drying: Dry samples in a vacuum pistol over

    
     at a temperature below the melting point (typically 60–80°C) for at least 6 hours.
    
  • Homogenization: Grind the dried sample into a fine powder using an agate mortar. Large crystals combust unevenly, leading to low Nitrogen counts.

The Weighing Standard
  • Balance: Use a microbalance with readability to

    
     mg (
    
    
    
    ).
  • Container: Tin (Sn) capsules are standard. For volatile oximes, use hermetically sealed aluminum pans.

Calibration & QC
  • Standard: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide as the primary standard.

  • Run Sequence: Blank

    
     K-Factor Standard 
    
    
    
    Standard Check
    
    
    Sample A
    
    
    Sample A (dup).
  • Acceptance Criteria: The Standard Check must be within

    
     of theoretical value before running samples.
    
Decision Logic for Data Interpretation

Logic Start Receive EA Data (C, H, N %) CheckC Check Carbon Deviation (|Theo - Exp| < 0.4%) Start->CheckC Pass Pass: Formula Confirmed CheckC->Pass Yes Fail Fail: Analyze Deviation CheckC->Fail No LowC_HighH Low C / High H? (Solvent Trap) Fail->LowC_HighH LowC_LowN Low C / Low N? (Inorganic Impurity) Fail->LowC_LowN HighC High C? (Incomplete Combustion) Fail->HighC Action1 Action: Calculate Hydrate Check TGA LowC_HighH->Action1 Action2 Action: Check Ash Content Recrystallize LowC_LowN->Action2 Action3 Action: Add O2 Boost Use WO3 Catalyst HighC->Action3

Figure 2: Troubleshooting Logic for Elemental Analysis Results.

References

  • Chakravorty, A. (1974).[1] Structure and chemistry of oxime complexes of the transition metals. Coordination Chemistry Reviews, 13(1), 1-46. Link

  • American Chemical Society (ACS). (2024). Characterization of Organic and Inorganic Compounds: Elemental Analysis Guidelines. ACS Author Guidelines. Link

  • Thompson, M. (2008). CHNS Elemental Analysis: Method and Best Practices. Royal Society of Chemistry, AMC Technical Briefs. Link

  • Gondia, D. S., & Sharma, P. (2018). Synthesis and characterization of transition metal complexes with oxime ligands. Research Journal of Chemical Sciences, 8(2), 1-8. Link

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: TGA Applications. Mettler Toledo Application Library. Link

Sources

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